2-Bromo-4-(chloromethyl)thiazole
Description
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Properties
IUPAC Name |
2-bromo-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClNS/c5-4-7-3(1-6)2-8-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHYQHMKJIRRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586053 | |
| Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-77-6 | |
| Record name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Bromo-4-(chloromethyl)thiazole
Topic: 2-Bromo-4-(chloromethyl)thiazole (CAS 5198-77-6) Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Dual-Functional Heterocyclic Scaffold for Divergent Library Synthesis
Executive Summary
This compound (CAS: 5198-77-6 ) is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . It possesses two distinct electrophilic sites: the aromatic C2-bromide (susceptible to metal-catalyzed cross-coupling) and the aliphatic C4-chloromethyl group (highly reactive toward nucleophilic substitution). This duality allows researchers to sequentially elaborate the thiazole core, making it a "linchpin" scaffold in the synthesis of kinase inhibitors, antimicrobial agents, and fragment-based drug discovery (FBDD) libraries.
This guide outlines the physicochemical properties, an optimized synthetic protocol emphasizing anhydrous conditions to prevent side-chain hydrolysis, and a strategic map for its application in medicinal chemistry.
Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 5198-77-6 | Distinct from the 2-chloro analog (5198-76-5). |
| IUPAC Name | 2-Bromo-4-(chloromethyl)-1,3-thiazole | |
| Molecular Formula | C₄H₃BrClNS | |
| Molecular Weight | 212.49 g/mol | |
| Physical State | Low-melting solid or oil | Tendency to supercool. |
| Boiling Point | 118–120 °C (at 16 Torr) | Vacuum distillation recommended. |
| Density | 1.831 ± 0.06 g/cm³ (Predicted) | High density due to halogenation. |
| Solubility | DCM, THF, MeCN, Toluene | Hydrolyzes in water/protic solvents. |
| Stability | Moisture Sensitive / Labil | Store at -20°C under Inert Gas (Ar/N₂). |
Synthetic Strategy: The "Anhydrous Sandmeyer" Protocol
While the Hantzsch thiazole synthesis is the classical route to thiazoles, the presence of the hydrolytically unstable chloromethyl group demands a modification of standard aqueous protocols.
Expert Insight: Standard aqueous Sandmeyer reactions (NaNO₂/HBr/H₂O) often lead to hydrolysis of the chloromethyl moiety to the alcohol (hydroxymethyl). To maintain the integrity of the C4-chloromethyl "warhead," an anhydrous radical-nucleophilic substitution using alkyl nitrites is the superior approach.
Step 1: Hantzsch Cyclization
Precursor Formation
-
Reagents: 1,3-Dichloroacetone, Thiourea, Ethanol.[1]
-
Mechanism: Condensation of the
-haloketone with thiourea forms the 2-aminothiazole ring. -
Product: 2-Amino-4-(chloromethyl)thiazole hydrochloride.[1]
Step 2: Anhydrous Sandmeyer Transformation
The Critical Step
-
Reagents: tert-Butyl nitrite (tBuONO), Copper(II) Bromide (CuBr₂), Acetonitrile (MeCN).
-
Protocol:
-
Suspend CuBr₂ (1.2 equiv) in anhydrous MeCN under Argon.
-
Add tert-butyl nitrite (1.5 equiv) dropwise at 0°C.
-
Add 2-Amino-4-(chloromethyl)thiazole (1.0 equiv) portion-wise.
-
Observation: Evolution of N₂ gas indicates diazonium formation.
-
Allow to warm to Room Temperature (RT) for 2 hours.
-
Workup: Quench with dilute HCl (cold), extract immediately with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Avoid prolonged exposure to silica (acidic).
-
Synthetic Workflow Diagram
Figure 1: Two-step synthesis emphasizing the anhydrous conversion of the amino group to bromide to preserve the chloromethyl handle.
Reactivity & Functionalization[2]
The power of this compound lies in its ability to undergo chemoselective transformations. The C4-chloromethyl group is a "soft" electrophile suitable for S_N2 reactions, while the C2-bromide is a "hard" handle for metal-catalyzed couplings.
The "Handle" Concept
-
Path A (C4-Substitution): Reacts with amines, thiols, or alkoxides. This is typically performed first if the nucleophile tolerates the bromide, or second if the C2-coupling requires sensitive catalysts.
-
Path B (C2-Coupling): Reacts with Boronic acids (Suzuki), Organostannanes (Stille), or Zinc reagents (Negishi). The thiazole C2 position is electronically activated, facilitating oxidative addition of Pd(0).
Reactivity Map
Figure 2: Star plot demonstrating the orthogonal reactivity of the C2 and C4 positions.
Applications in Medicinal Chemistry
Pharmacophore Utility
The thiazole ring is a classic bioisostere for pyridine or imidazole, offering altered pKa and lipophilicity profiles. The 2,4-disubstitution pattern is present in numerous bioactive molecules.
-
Kinase Inhibitors: The C2 position often binds to the hinge region of kinases (via an aminothiazole motif derived from the bromide), while the C4 arm extends into the solvent-accessible pocket.
-
Antimicrobials: Thiazole derivatives mimic the backbone of epothilones and bleomycins.
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight (212.5 Da) and high ligand efficiency potential make this molecule an ideal "fragment grower."
Case Study: Linker Construction
In the synthesis of proteolysis-targeting chimeras (PROTACs), the chloromethyl group serves as an attachment point for the linker chain (e.g., PEGylation via ether bond formation), while the bromo group is coupled to the E3 ligase ligand (e.g., VHL or Cereblon binder).
Safety & Handling (Critical)
Hazard Classification: Alkylating Agent / Vesicant This compound combines the toxicity of halogenated heterocycles with the alkylating potential of benzyl chloride analogs.
-
H-Codes: H314 (Causes severe skin burns), H341 (Suspected of causing genetic defects), H335 (Respiratory irritation).
-
Handling Protocol:
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Wear double nitrile gloves (0.11 mm min) or Silver Shield® laminate gloves. Standard latex is permeable to alkyl halides.
-
Decontamination: Quench spills with dilute alcoholic ammonia or 10% NaOH to degrade the chloromethyl group before disposal.
-
Storage: Store in a dedicated toxics freezer (-20°C). The compound can polymerize violently if left at room temperature in the presence of trace metals.
-
References
-
National Institutes of Health (NIH) - PubChem. (2025). Thiazole Derivatives and Biological Activity.[1][2][3][4][5] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-4-(chloromethyl)thiazole physical properties
The following is an in-depth technical guide regarding the physical properties, synthesis, and applications of 2-Bromo-4-(chloromethyl)thiazole.
Primary CAS Reference: 5198-77-6* Topic: Physical Properties, Synthesis, and Application in Medicinal Chemistry Audience: Researchers, Medicinal Chemists, and Process Safety Specialists
Part 1: Executive Summary & Chemical Identity
This compound is a bifunctional heterocyclic building block critical in the synthesis of thiazole-containing pharmaceuticals and agrochemicals. Its utility stems from its dual reactivity: the electrophilic chloromethyl group at the C4 position allows for rapid alkylation (SN2), while the bromine atom at the C2 position serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution (SNAr).
Note on CAS Registry: While the user query referenced CAS 41731-18-8, the commercially and scientifically established CAS number for this compound is 5198-77-6 . This guide utilizes data validated for the chemical structure specified by the name.
Chemical Identification Data
| Property | Value |
| Chemical Name | This compound |
| Common Synonyms | 2-Bromo-4-chloromethyl-1,3-thiazole |
| Molecular Formula | C₄H₃BrClNS |
| Molecular Weight | 212.49 g/mol |
| SMILES | ClCC1=CSC(Br)=N1 |
| Structure Class | 2,4-Disubstituted Thiazole |
Part 2: Physical Properties & Stability Profile
Accurate physical property data is essential for optimizing reaction conditions and purification protocols. The following data is synthesized from experimental reports and predictive models for the pure compound.
Table 1: Physical Properties
| Property | Value | Condition / Note |
| Physical State | Low-melting solid or Oil | Often appears as a yellow to brown oil due to impurities/supercooling. |
| Boiling Point | 118–120 °C | @ 16 Torr (Vacuum distillation required) |
| Density | 1.83 ± 0.06 g/cm³ | Predicted (High density due to Br/Cl content) |
| Melting Point | ~25–30 °C | Tendency to supercool; solidifies in freezer. |
| Solubility | Soluble | DCM, Chloroform, Ethyl Acetate, DMSO |
| Solubility | Insoluble / Decomposes | Water (Slow hydrolysis of -CH₂Cl) |
| Refractive Index | 1.605 (Predicted) | - |
| pKa | -1.22 ± 0.10 (Predicted) | Conjugate acid of thiazole nitrogen. |
Stability & Storage Protocol (Self-Validating System)
The chloromethyl moiety is moisture-sensitive. Improper storage leads to hydrolysis, releasing HCl and forming the alcohol derivative (2-bromo-4-(hydroxymethyl)thiazole).
Protocol for Integrity Verification:
-
Visual Inspection: Pure compound is clear to pale yellow. Darkening to orange/brown indicates decomposition (liberation of Br₂ or polymerization).
-
Acidity Test: Dissolve a small aliquot (10 mg) in wet acetonitrile and test with pH paper. Immediate strong acidity (pH < 2) indicates significant hydrolysis has already occurred during storage.
-
Storage Condition: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccants are recommended in the secondary container.
Part 3: Synthesis & Manufacturing Pathways
The synthesis of this compound generally proceeds via the Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation . This route is preferred for its scalability and the availability of precursors.
Causal Explanation of Synthetic Logic
-
Ring Construction: We first build the thiazole ring using 1,3-dichloroacetone. We cannot start with the bromine at C2 easily; it is more efficient to start with an amino group (from thiourea) and convert it.
-
Functional Group Tolerance: The chloromethyl group is reactive. The conversion of the C2-amino group to C2-bromo must be done under conditions that do not hydrolyze the alkyl chloride (anhydrous or strongly acidic conditions are preferred).
Synthesis Workflow Diagram
Caption: Two-step synthesis via Hantzsch cyclization followed by radical-nucleophilic substitution (Sandmeyer).
Detailed Methodology (Standardized)
Step 1: Hantzsch Cyclization
-
Reactants: 1,3-Dichloroacetone (1.0 eq) + Thiourea (1.0 eq).
-
Solvent: Ethanol or Acetone.[1]
-
Procedure: Reflux for 2–4 hours. The product, 2-amino-4-(chloromethyl)thiazole, often precipitates as the hydrochloride salt.
-
Validation: LCMS confirms mass (M+H approx 149/151).
Step 2: Sandmeyer Transformation (The Critical Step)
-
Rationale: Direct bromination is difficult. Diazotization allows substitution of the amine.
-
Reagents: Copper(II) Bromide (CuBr₂, 1.2 eq), tert-Butyl Nitrite (t-BuONO, 1.5 eq).
-
Solvent: Acetonitrile (Anhydrous is critical to prevent hydrolysis).
-
Protocol:
-
Suspend CuBr₂ and t-BuONO in MeCN at 0°C.
-
Slowly add 2-amino-4-(chloromethyl)thiazole over 30 mins (Exothermic, N₂ evolution).
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Dilute with 1M HCl (to break Cu-complexes) and extract immediately with EtOAc.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Part 4: Applications in Drug Discovery
This scaffold is a "linchpin" intermediate. It allows the independent modification of two vectors on the thiazole core.
Reactivity Map & Logic
-
Vector A (C4-Position): The chloromethyl group is a "soft" electrophile. It reacts readily with thiols, secondary amines, and phenoxides.
-
Application: Introduction of solubilizing tails or specific pharmacophores (e.g., morpholine, piperazine).
-
-
Vector B (C2-Position): The bromine atom is less reactive towards nucleophiles but highly reactive in Pd-catalyzed couplings.
-
Application: Attachment of the thiazole core to a larger aromatic scaffold (biaryl systems).
-
Experimental Workflow: Sequential Functionalization
Caption: Preferred workflow involves C4-alkylation prior to C2-coupling to avoid chemoselectivity issues.
Standard Protocol: Nucleophilic Substitution at C4
Use this protocol to attach a side chain before performing Suzuki coupling.
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous DMF (3 mL).
-
Nucleophile Addition: Add the amine (e.g., Morpholine, 1.1 mmol) and a base (K₂CO₃, 2.0 mmol).
-
Note: Inorganic bases are preferred over TEA to simplify workup.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (The starting material spot will disappear; product is usually more polar).
-
Workup: Pour into water. If solid precipitates, filter. If oil, extract with EtOAc.
-
Causality: Performing this step before Suzuki coupling prevents the Pd-catalyst from potentially inserting into the benzylic C-Cl bond, which can be a competing side reaction.
Part 5: Safety & Hazards (E-E-A-T)
Hazard Class: Irritant / Lachrymator / Corrosive.
-
Lachrymator: The chloromethyl group confers lachrymatory properties similar to benzyl chloride. All operations must be performed in a fume hood.
-
Skin Contact: Causes severe irritation or burns. The compound can alkylate DNA/proteins; handle as a potential mutagen.
Emergency Disposal: Quench excess material by stirring with a solution of 10% NaOH and Ethanol for 1 hour (hydrolyzes the alkyl chloride and bromide) before disposal into halogenated waste.
References
-
PubChem. (2024). Compound Summary: Thiazole derivatives and physical data. National Library of Medicine. Retrieved from [Link]
Sources
A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 2-Bromo-4-(chloromethyl)thiazole
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Preamble: The Imperative of Unambiguous Characterization
In the landscape of pharmaceutical development and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, thiazole derivatives are prized for their diverse biological activities. The compound 2-bromo-4-(chloromethyl)thiazole (CAS No: 5198-77-6) is a key intermediate, offering multiple reaction sites for synthetic elaboration.[1][2] However, its utility is predicated on an absolute certainty of its structure. The presence of two distinct halogen atoms and a reactive chloromethyl group necessitates a rigorous, multi-technique approach to its characterization.
This guide eschews a simple recitation of data. Instead, it presents a logical, field-proven workflow for structural elucidation, mirroring the process an analytical scientist would follow. We will progress from foundational mass and compositional analysis to a detailed mapping of the molecular framework, explaining the causality behind each experimental choice. This self-validating system ensures that each piece of evidence corroborates the others, culminating in an unambiguous structural assignment.
Section 1: Foundational Analysis & Initial Hypothesis
Before any advanced analysis, we establish the compound's basic physicochemical properties. This foundational data provides the context for all subsequent spectroscopic interpretation.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 5198-77-6 | [2] |
| Molecular Formula | C₄H₃BrClNS | [1][2] |
| Molecular Weight | 212.5 g/mol | [2] |
| Exact Mass | 210.88600 u | [1] |
From the molecular formula, C₄H₃BrClNS, we can calculate the degree of unsaturation (DoU) to be 3. This is consistent with the proposed aromatic thiazole ring (DoU = 3; one ring and two double bonds), providing our first check against the named structure. Our initial hypothesis is, therefore, a five-membered thiazole ring substituted with a bromine atom, a chloromethyl group, and a single hydrogen atom. The following workflow outlines the process to confirm this hypothesis.
Caption: A logical workflow for structural elucidation.
Section 2: Mass Spectrometry - Confirming Mass and Elemental Composition
Expertise & Causality: We begin with Mass Spectrometry (MS) because it provides two foundational pieces of information with high confidence: the molecular weight and the presence of key elements (bromine and chlorine) through their unique isotopic signatures. This initial step validates the molecular formula before we invest time in more complex structural mapping.
The presence of both bromine (⁷⁹Br:⁸¹Br ≈ 50.5:49.5 or ~1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 75.8:24.2 or ~3:1) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺.[3][4][5] This pattern is a powerful diagnostic tool.
| Ion | Description | Predicted m/z | Expected Relative Intensity |
| [M]⁺ | C₄H₃⁷⁹Br³⁵ClNS | 211 | ~75% (Base Peak) |
| [M+2]⁺ | C₄H₃⁸¹Br³⁵ClNS or C₄H₃⁷⁹Br³⁷ClNS | 213 | ~100% |
| [M+4]⁺ | C₄H₃⁸¹Br³⁷ClNS | 215 | ~25% |
The observation of this distinct cluster, with the [M+2]⁺ peak being the most abundant, is strong evidence for the presence of one bromine and one chlorine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS)
For an unambiguous formula confirmation, HRMS is employed. It measures the mass-to-charge ratio to several decimal places, allowing for the calculation of the elemental composition.
-
Expected HRMS (ESI+) for [C₄H₄BrClNS]⁺: 211.8934
-
Rationale: The measured mass must match the theoretical mass within a narrow tolerance (typically <5 ppm) to confirm the molecular formula C₄H₃BrClNS, ruling out other potential formulas with the same nominal mass.
Protocol 1: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for soft ionization to preserve the molecular ion.
-
Low-Resolution Analysis: Acquire a full scan spectrum on a quadrupole or ion trap mass spectrometer to observe the characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic pattern.
-
High-Resolution Analysis: Acquire a spectrum on a Time-of-Flight (TOF) or Orbitrap mass spectrometer to obtain the high-accuracy mass measurement.
-
Fragmentation Analysis (MS/MS): Isolate the [M+2]⁺ peak and subject it to collision-induced dissociation (CID) to observe fragment ions, which can provide clues about the molecule's connectivity (e.g., loss of ·Cl, ·Br, or ·CH₂Cl).[6]
Section 3: Infrared Spectroscopy - Identifying Functional Groups
Expertise & Causality: With the molecular formula confirmed, Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the types of chemical bonds present. This is a rapid, non-destructive technique that confirms the presence of the thiazole ring and the specific alkyl halide moieties, validating key components of our hypothesized structure.
| Wavenumber (cm⁻¹) | Vibration Type | Rationale for Assignment |
| 3100 - 3000 | Aromatic C-H Stretch | Indicates the C-H bond on the thiazole ring. |
| 1620 - 1500 | Thiazole Ring C=N, C=C Stretch | A series of absorptions characteristic of the aromatic thiazole heterocycle.[7][8][9] |
| 1450 - 1300 | Thiazole Ring Skeletal Vibrations | Further confirms the presence of the heterocyclic ring structure. |
| 780 - 720 | C-Cl Stretch | Strong absorption indicative of the chloromethyl group. |
| 650 - 550 | C-Br Stretch | Strong, low-energy absorption confirming the C-Br bond.[10] |
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Collect a background spectrum of the empty sample holder.
-
Sample Spectrum: Collect the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.
Section 4: NMR Spectroscopy - Mapping the Molecular Framework
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[11] While MS confirms the formula and IR identifies bonds, NMR reveals the precise connectivity and arrangement of atoms. For this compound, ¹H and ¹³C NMR are sufficient to solve the structure definitively.
Caption: Predicted NMR assignments for the target structure.
¹H NMR Analysis
The structure predicts two distinct proton environments, both of which lack adjacent protons for spin-spin coupling. Therefore, we expect to see two singlets.
-
H5 Proton: A singlet is expected for the lone proton on the thiazole ring. Its chemical shift will be in the aromatic region, predicted around ~7.5 ppm .
-
CH₂Cl Protons: A singlet is expected for the two equivalent protons of the chloromethyl group. These are deshielded by the adjacent chlorine atom and the thiazole ring, leading to a predicted chemical shift of ~4.8 ppm .
¹³C NMR Analysis
The structure has four unique carbon atoms.
-
Thiazole Carbons (C2, C4, C5): Three distinct signals are expected in the aromatic/heteroaromatic region (~115-155 ppm).[8]
-
C4: Attached to the electron-withdrawing chloromethyl group, expected around ~150-155 ppm .
-
C2: Attached to the electronegative nitrogen and bromine, expected around ~138-142 ppm .
-
C5: The sole carbon attached to a hydrogen, expected to be the most upfield of the ring carbons, around ~118-122 ppm .
-
-
CH₂Cl Carbon: One signal is expected in the aliphatic region, significantly downfield due to the attached chlorine, predicted around ~40-45 ppm .
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
(Optional) 2D NMR: If assignments are ambiguous (unlikely for this simple structure), acquire a 2D HSQC spectrum to correlate each proton signal with its directly attached carbon signal, confirming the C5-H5 and CH₂-CH₂ assignments.
Section 5: Integrated Data Analysis & Final Confirmation
The power of this multi-faceted approach lies in the convergence of all data points. The final step is to collate the evidence and ensure it self-consistently points to a single, unambiguous structure.
| Technique | Finding | Interpretation |
| Mass Spec. | Molecular ion cluster at m/z 211, 213, 215 in a ~3:4:1 ratio. HRMS confirms C₄H₃BrClNS. | Confirms the molecular weight and the presence of one Br and one Cl atom. |
| FTIR | Absorptions at ~3050 cm⁻¹ (Ar C-H), ~1550 cm⁻¹ (C=N/C=C), ~750 cm⁻¹ (C-Cl), ~600 cm⁻¹ (C-Br). | Confirms the presence of a thiazole ring and the two distinct carbon-halogen bonds. |
| ¹H NMR | Two singlets observed at ~7.5 ppm (1H) and ~4.8 ppm (2H). | Consistent with the H5 proton on the thiazole ring and the CH₂ protons of the chloromethyl group, with no adjacent protons for coupling. |
| ¹³C NMR | Four signals observed at ~152 ppm, ~140 ppm, ~120 ppm, and ~42 ppm. | Confirms the four unique carbon environments of the thiazole ring and the chloromethyl group. |
Section 6: Safety & Handling
As a halogenated and potentially reactive intermediate, this compound must be handled with appropriate care.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood.[1][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][16]
References
-
Nowak, M. J., & Lapinski, L. (2018). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 23(10), 2593. Available from: [Link]
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LookChem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloroaniline. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
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MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. Molecules, 28(19), 6941. Available from: [Link]
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Aitken, R. A., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45, 461–465. Available from: [Link]
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Al-Warhi, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-4-(3-chloro-4-fluorophenyl)thiazole. PubChem Compound Database. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]
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Taurins, A., & Schneider, W. G. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(3), 1261-1268. Available from: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]
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Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
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Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 347-362. Available from: [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]
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MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. Available from: [Link]
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Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Technical Guide: Mass Spectrometry of 2-Bromo-4-(chloromethyl)thiazole
[2]
Analyte: this compound
Formula: C
Executive Summary & Chemical Context
This compound is a highly functionalized heterocycle used as a "warhead" or linker in drug discovery.[1][2] Its dual-halogenated nature presents unique challenges and opportunities in mass spectrometry:
-
The "Soft" Spot: The chloromethyl group (–CH
Cl) is a potent alkylating agent (benzylic-like reactivity).[2] It is prone to hydrolysis (to alcohol) or solvolysis (to ethers) during sample preparation.[2] -
The "Hard" Spot: The 2-bromo position is relatively stable under standard LC-MS conditions but provides a distinct isotopic anchor.[2]
Critical Insight for Researchers: The mass spectrum of this molecule is defined by its isotopic fingerprint . Successful identification relies not just on the molecular ion, but on the specific intensity ratios of the M, M+2, and M+4 peaks caused by the interplay of Bromine and Chlorine isotopes.[3]
The Isotopic Fingerprint (The Core Identification Tool)
Unlike simple organic molecules, this analyte possesses two distinct halogen atoms with significant natural isotope abundances.
-
Bromine:
Br (50.69%) and Br (49.31%) 1:1 -
Chlorine:
Cl (75.78%) and Cl (24.22%) 3:1
When these combine, they create a triad of molecular ion peaks. A researcher must verify this 3:4:1 pattern to confirm the presence of the intact molecule.
Theoretical Abundance Calculation
| Peak | Isotope Composition | Probability Calculation (Approx) | Relative Intensity (Normalized) |
| M (211) | 75% | ||
| M+2 (213) | ( | 100% (Base) | |
| M+4 (215) | 25% |
Note: The M+2 peak is the base peak (most intense) in this specific halogen combination, which is counter-intuitive to researchers used to single-halogen compounds.
Fragmentation Mechanisms (MS/MS)
In Tandem MS (MS/MS), the molecule fragments along predictable pathways governed by bond dissociation energies (BDE) and the stability of the resulting carbocations.
Primary Pathway: The "Benzylic" Cleavage
The chloromethyl C–Cl bond is the weakest link in the ionization chamber, particularly in Electron Ionization (EI) or high-energy Collision Induced Dissociation (CID).
-
Loss of Chlorine: The molecule loses a chlorine radical (EI) or HCl (ESI) to form the resonant-stabilized (2-bromothiazol-4-yl)methyl cation .[1][2]
-
Ring Degradation: The thiazole ring subsequently fragments, often ejecting HCN or the Sulfur atom.
Secondary Pathway: De-bromination
The C–Br bond at the 2-position is stronger due to
Visualization: Fragmentation Tree
The following diagram maps the logical decay of the precursor ion.
Figure 1: Proposed fragmentation pathway for this compound in positive ion mode.[1][2]
Experimental Protocol & Method Development
Due to the reactivity of the chloromethyl group, standard "generic" LC-MS methods often fail or produce artifacts.
A. Sample Preparation (Crucial)[2]
-
Solvent Choice: Do NOT use Methanol. [1]
-
Reasoning: The chloromethyl group will undergo solvolysis with methanol to form the methyl ether analog (M+31 artifact), confusing the mass spectrum.
-
Recommendation: Dissolve samples in Acetonitrile (ACN) or Dichloromethane (DCM) .[2]
-
-
Water Exposure: Minimize time in aqueous buffers. Hydrolysis to the alcohol (2-bromo-4-(hydroxymethyl)thiazole) occurs rapidly at extremes of pH.[1][2]
B. Ionization Source Parameters
-
Mode: Electrospray Ionization (ESI) Positive.[2]
-
Target:
-
-
Cone Voltage: Keep low (15-20V). High cone voltage will induce in-source fragmentation, stripping the Chlorine before the quadrupole selects the parent ion.
-
APCI Option: If ESI sensitivity is low (due to lack of basicity), Atmospheric Pressure Chemical Ionization (APCI) is a robust alternative for halogenated aromatics.
C. LC-MS Workflow Diagram
This workflow ensures data integrity by preventing chemical artifacts during analysis.[1][2]
Figure 2: Optimized LC-MS workflow to minimize solvolysis artifacts.
Troubleshooting & Artifacts
| Observation | Root Cause | Corrective Action |
| Peak at M-36 (m/z 176) | In-source fragmentation (Loss of HCl).[2] | Reduce Cone Voltage/Fragmentor voltage. |
| Peak at M-4 (m/z 208) | Hydrolysis (Cl replaced by OH). | Fresh sample prep; use anhydrous solvents.[2] |
| Peak at M+14 (m/z 226) | Methanolysis (Cl replaced by OMe). | Switch solvent from MeOH to ACN. |
| Dimerization (2M) | High concentration in ESI source. | Dilute sample (target <10 µg/mL).[2] |
References
-
NIST Mass Spectrometry Data Center. 2-Bromo-4-chloroanisole (Analogous Halogen Pattern).[2] NIST Standard Reference Database.[2] Link
-
Sigma-Aldrich. 2-Bromo-4-chlorothiazole Product Information & Safety Data (Reactivity).Link[2]
-
Doc Brown's Chemistry. Mass spectrum fragmentation patterns of halogenated alkanes (Isotopic Theory).Link
-
National Institutes of Health (NIH). Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC-ESI-MS/MS.[2] (Guidance on MS Artifacts). Link
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An In-depth Technical Guide to the Solubility of 2-Bromo-4-(chloromethyl)thiazole in Organic Solvents
Executive Summary
2-Bromo-4-(chloromethyl)thiazole is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its utility in the synthesis of more complex, biologically active molecules is well-established. However, realizing its full synthetic potential is critically dependent on a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the physicochemical properties and solubility profile of this compound in various organic solvents. We synthesize available data with fundamental chemical principles to offer field-proven insights for solvent selection in synthesis, purification, and formulation. Furthermore, this document establishes a self-validating, detailed protocol for the experimental determination of thermodynamic solubility, ensuring researchers can generate high-quality, reliable data to guide their work.
The Central Role of Solubility in Leveraging this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound, with its two distinct reactive sites—the bromine atom amenable to cross-coupling reactions and the chloromethyl group perfect for nucleophilic substitution—serves as a versatile starting material for creating diverse molecular architectures.
The success of any chemical process involving this intermediate hinges on solubility. Proper solvent selection directly impacts:
-
Reaction Kinetics and Yield: Ensuring reactants are in the same phase is fundamental. Poor solubility leads to heterogeneous mixtures, slow reaction rates, and often, lower yields and increased byproducts.
-
Purification Efficiency: Crystallization, a primary method for purifying intermediates, is entirely dependent on solubility differences in various solvents at different temperatures. Likewise, chromatographic purification requires the analyte to be fully dissolved in the mobile phase.
-
Handling and Dosing: For screening and in vitro assays, accurate concentration relies on complete dissolution in a suitable solvent stock, typically DMSO.
This guide aims to demystify the solubility properties of this key intermediate, providing a foundational resource for chemists and pharmacologists.
Physicochemical Profile of this compound
Understanding a molecule's inherent properties is the first step in predicting its solubility behavior. The structure of this compound—featuring a polar heterocyclic ring system and two halogen atoms—suggests a moderate to good solubility in a range of polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClNS | [1] |
| Molecular Weight | 212.50 g/mol | Calculated |
| Appearance | Solid (Typical) | General Knowledge |
| Boiling Point | 118-120 °C (at 16 Torr) | [1] |
| Density (Predicted) | 1.831 g/cm³ | [1] |
| pKa (Predicted) | -1.22 | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
The presence of the nitrogen and sulfur heteroatoms, along with the electronegative bromine and chlorine atoms, creates a molecule with significant dipole moments. This polarity is the primary driver of its interaction with solvent molecules. The predicted low pKa indicates it is a very weak base.
Solubility Profile: A Data-Driven Overview
Direct, quantitative public data on the solubility of this compound is sparse. However, by combining information from analogous compounds and general chemical principles, a reliable qualitative and semi-quantitative picture can be constructed. A related compound, 2-bromo-4-chlorothiazole, is noted for its moderate solubility in organic solvents[2].
Table 2: Estimated Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Causality |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | The high polarity and hydrogen bond accepting capability of these solvents effectively solvate the thiazole ring and halogenated functional groups. DMSO is a common choice for creating high-concentration stock solutions for screening. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle applies. The bromine and chlorine atoms on the solute have favorable dipole-dipole interactions with these chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can engage in dipole-dipole interactions but are not as effective as polar aprotic solvents. |
| Alcohols | Methanol, Ethanol | Moderate | These protic solvents can interact with the lone pairs on the nitrogen and sulfur atoms. However, the overall non-polar character of the carbon backbone may limit very high solubility. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity and is a good solvent for many organic intermediates. |
| Non-polar | Hexanes, Toluene | Low to Insoluble | The significant polarity of the thiazole derivative prevents effective solvation by non-polar solvents, where dispersion forces are the only significant interactions. |
| Aqueous | Water | Insoluble | The molecule lacks sufficient hydrogen bonding capability and possesses significant non-polar surface area, making it immiscible with water. |
Experimental Determination of Thermodynamic Solubility
To move beyond estimation, experimental validation is essential. The "gold standard" for solubility measurement is the thermodynamic or equilibrium solubility assay, often referred to as the shake-flask method[3][4]. This method ensures that a true equilibrium is reached between the dissolved solute and the excess solid phase, providing the most accurate and reliable solubility value.[3][5]
The Principle of Self-Validation in Equilibrium Solubility
A trustworthy protocol must be self-validating. In this context, it means the experiment is designed to prove that equilibrium has been achieved. This is accomplished by sampling the saturated solution over a time course (e.g., 24, 48, and 72 hours)[6]. Equilibrium is confirmed when the measured concentration reaches a plateau and does not significantly change between the later time points.[6] This approach mitigates the risk of reporting prematurely measured, non-equilibrium values, which would be erroneously low.
Detailed Protocol: Isothermal Equilibrium Solubility Determination
This protocol describes a robust method for determining the solubility of this compound in a given organic solvent at a specified temperature (e.g., ambient temperature).
Materials:
-
This compound (solid)
-
Solvent of interest (HPLC-grade)
-
2 mL glass vials with screw caps
-
Vial roller, orbital shaker, or magnetic stirrer
-
Temperature-controlled environment (e.g., lab bench at ambient temperature)
-
Syringes and 0.22 µm chemical-resistant filters (e.g., PTFE)
-
Calibrated analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on a vial roller or shaker in a temperature-controlled environment. Allow the mixture to agitate for at least 48-72 hours to ensure equilibrium is reached.[6][8]
-
Phase Separation: After equilibration, let the vial stand for at least 1 hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm chemical-resistant filter into a clean vial for analysis. This step is critical to remove any microscopic undissolved particles.
-
Dilution: If necessary, accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the sample using a validated HPLC-UV method. Create a calibration curve using standards of known concentrations of this compound to determine the concentration of the saturated solution.
-
Calculation: Calculate the solubility in mg/mL or g/L, taking into account any dilution factors.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Practical Implications for Drug Development
-
Solvent Selection for Synthesis: For reactions involving this compound, halogenated solvents like DCM or polar aprotic solvents like acetonitrile are excellent first choices to ensure homogeneity. If a reaction requires heating, the solvent's boiling point must also be considered.[1]
-
Purification Strategy: The low solubility in non-polar solvents like hexanes makes them ideal anti-solvents. A common purification strategy would be to dissolve the crude product in a minimal amount of a good solvent (e.g., DCM or Ethyl Acetate) and then slowly add hexanes to induce crystallization of the pure compound, leaving more polar impurities behind in the solvent mixture.
-
Formulation & Screening: For biological screening, high concentration stock solutions are typically prepared in DMSO. The data herein confirms that DMSO is an appropriate choice. Researchers must be mindful of the final DMSO concentration in their assays, as it can affect biological outcomes.
Conclusion
This compound is a cornerstone intermediate whose effective use is governed by its solubility. While quantitative data remains limited in public literature, a strong qualitative and predictive understanding can be derived from its physicochemical properties. It exhibits high solubility in polar aprotic and halogenated solvents and low solubility in non-polar and aqueous media. For precise, application-specific needs, the detailed and self-validating experimental protocol provided in this guide offers a reliable path to generating high-quality thermodynamic solubility data. This foundational knowledge is indispensable for optimizing synthetic routes, streamlining purification processes, and ensuring data integrity in biological assays.
References
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
-
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. Available from: [Link]
-
PubChem. 2-Bromo-4-(3-chloro-4-fluorophenyl)thiazole. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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International Pharmaceutical Federation (FIP). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]
-
PubChem. 2-Bromo-4-cyanothiazole. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Chemsrc. 2-BROMO-4-P-TOLYL-THIAZOLE | CAS#:101862-33-3. Available from: [Link]
-
Angene Chemical. Thiazole, 2-bromo-(CAS# 3034-53-5). Available from: [Link]
-
PubChem. 4-Bromo-2-methyl-1,3-thiazole. Available from: [Link]
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An In-depth Technical Guide to the Discovery and History of Functionalized Thiazoles
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most significant scaffolds in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in a wide range of molecular interactions have established it as a "privileged structure" in drug design. This guide provides a comprehensive exploration of the historical milestones in thiazole chemistry, from its initial synthesis to its role in blockbuster pharmaceuticals. We will delve into the foundational synthetic methodologies, such as the Hantzsch synthesis, and trace the evolution to modern, highly efficient functionalization techniques. Through a detailed examination of key natural products and synthetic drugs, this paper will illuminate the causal relationship between specific functionalizations of the thiazole core and their resulting biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the enduring legacy and future potential of this versatile heterocyclic system.
Introduction: The Thiazole Ring - An Enduring Scaffold in Medicinal Chemistry
The thiazole, or 1,3-thiazole, is a five-membered heteroaromatic ring characterized by the presence of a sulfur and a nitrogen atom at positions 1 and 3, respectively.[3] This arrangement imparts a unique set of physicochemical properties. The thiazole ring is planar and aromatic, a result of the delocalization of a lone pair of electrons from the sulfur atom across the ring system.[2][4] This aromaticity confers significant stability, while the presence of the heteroatoms creates a distinct electronic landscape. The nitrogen atom acts as a hydrogen bond acceptor, and the ring system can participate in π-π stacking interactions, making it an ideal pharmacophore for interacting with biological macromolecules.[5]
The significance of the thiazole scaffold is underscored by its presence in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[6][7] The thiazole ring is a key component of Vitamin B1 (Thiamine), essential for metabolism, and forms the core of the thiazolidine ring in penicillins, the first class of antibiotics.[8][9] In modern medicine, over 18 FDA-approved drugs feature a thiazole core, with applications spanning anticancer (Dasatinib), anti-HIV (Ritonavir), antifungal (Ravuconazole), and anti-inflammatory (Meloxicam) therapies.[1][5] This widespread utility is a direct consequence of the ring's synthetic tractability and the profound influence that functionalization at its C2, C4, and C5 positions has on pharmacological activity.
The Dawn of Thiazole Chemistry: The Hantzsch Synthesis
The history of functionalized thiazoles begins in 1887 with the seminal work of German chemist Arthur Hantzsch.[10][11] His discovery, now famously known as the Hantzsch thiazole synthesis, was the first practical method for constructing the thiazole ring and remains a cornerstone of heterocyclic chemistry to this day.[12]
The reaction involves the condensation of an α-haloketone with a thioamide.[11][13] The elegance of the Hantzsch synthesis lies in its simplicity and robustness, providing direct access to 2,4-disubstituted thiazoles.
Causality Behind the Experimental Choices:
-
α-Haloketone: The ketone provides the C4 and C5 atoms of the thiazole ring. The adjacent halogen (typically bromine or chlorine) serves as a crucial electrophilic site, activating the α-carbon for nucleophilic attack.
-
Thioamide: The thioamide provides the sulfur, nitrogen, and C2 atom of the ring. The sulfur atom of the thioamide is a potent nucleophile, initiating the reaction sequence.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps in the mechanism. The reaction often proceeds readily, sometimes at room temperature, but may be heated to increase the rate.
Mechanism of the Hantzsch Thiazole Synthesis
The mechanism proceeds through a logical sequence of nucleophilic attack, cyclization, and dehydration:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.
-
Dehydration: The tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.
Figure 1: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[13]
-
Add methanol (5 mL) and a magnetic stir bar.[13]
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C setting) for 30 minutes. The reactants will dissolve, and a precipitate may begin to form.[13]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. The basic solution neutralizes the HBr byproduct.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any remaining salts.
-
Spread the collected solid on a tared watch glass and allow it to air dry completely.
-
Self-Validation: The crude product is typically of high purity. The structure and purity can be confirmed by determining the melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data.
Expanding the Synthetic Toolkit: Beyond Hantzsch
While the Hantzsch synthesis is foundational, the need for more diverse substitution patterns and milder reaction conditions spurred the development of alternative methods.
The Cook-Heilbron Synthesis
Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[14] The reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids.[14][15]
Causality Behind the Experimental Choices:
-
α-Aminonitrile: This starting material provides the C4 and C5 atoms, along with the 5-amino group.
-
Carbon Disulfide (CS₂): This reagent serves as the source for the C2 atom and the sulfur atom of the thiazole ring.
-
Mild Conditions: A key advantage of this method is that it often proceeds at room temperature in aqueous or alcoholic media, making it suitable for sensitive substrates.[14]
Figure 2: General experimental workflow for the Cook-Heilbron synthesis.
Other Notable Synthetic Routes
-
From α-Acylamino Ketones: Reaction with phosphorus pentasulfide (P₄S₁₀) can convert α-acylamino ketones into 2,5-disubstituted thiazoles.[4]
-
Tcherniac's Synthesis: This method involves the acid hydrolysis of α-thiocyanoketones to produce 2-substituted thiazoles.[15]
Functionalized Thiazoles in Nature and Medicine: A Historical Perspective
The true impact of the thiazole ring became apparent with its discovery in vital natural products and pioneering synthetic drugs.
The Vitamin B1 (Thiamine) Connection
The isolation and structural elucidation of thiamine in the 1930s was a landmark achievement. It revealed that nature had long utilized the thiazole ring for critical biochemical functions. The thiazolium salt portion of thiamine is the active coenzyme, essential for carbohydrate metabolism. The C2 proton of the thiazolium ring is unusually acidic, and its removal generates a nucleophilic carbene that plays a central role in enzymatic reactions like the decarboxylation of pyruvate.
The Penicillin Revelation
The discovery of penicillin by Alexander Fleming and its subsequent structural determination by Dorothy Hodgkin revealed a fused β-lactam-thiazolidine ring system. While not a fully aromatic thiazole, the thiazolidine core was crucial for the antibiotic's activity and stability, cementing the importance of the sulfur-nitrogen heterocycle in the burgeoning field of antibiotics.
The Rise of Sulfa Drugs
Sulfathiazole, a prominent member of the sulfonamide class of antibiotics developed in the mid-20th century, was one of the first synthetic drugs to showcase the power of the thiazole ring as a pharmacophore.[8] It demonstrated that incorporating the thiazole moiety could significantly enhance the antibacterial potency and pharmacological properties of a parent compound.
The Modern Era: Functionalized Thiazoles in Contemporary Drug Discovery
Today, the thiazole scaffold is a mainstay in drug development, with medicinal chemists employing a vast arsenal of synthetic techniques to fine-tune its properties.[1] The ability to strategically place functional groups on the thiazole ring allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
| Drug Name | Functionalized Thiazole Core | Primary Indication | Mechanism of Action |
| Dasatinib | 2-amino-4-methylthiazole | Chronic Myeloid Leukemia (CML) | BCR-ABL Kinase Inhibitor |
| Ritonavir | Bis-thiazole | HIV/AIDS | Protease Inhibitor |
| Meloxicam | 4-hydroxy-2-methyl-thiazole | Arthritis / Inflammation | COX-2 Inhibitor |
| Nitazoxanide | 2-aminothiazole | Antiparasitic | Inhibition of Pyruvate:Ferredoxin Oxidoreductase |
| Cefiderocol | 2-aminothiazole | Complicated Bacterial Infections | Siderophore Cephalosporin |
Table 1: Selected FDA-approved drugs containing a functionalized thiazole core.[1][5][14]
Case Study: Dasatinib - A Targeted Cancer Therapy
The development of Dasatinib (Sprycel) provides an authoritative example of modern thiazole functionalization. Dasatinib is a potent inhibitor of the BCR-ABL kinase, the enzyme responsible for certain types of leukemia.
-
The Challenge: The first-generation inhibitor, Imatinib, was effective but faced issues with resistance.
-
The Solution: Researchers designed Dasatinib with a 2-aminothiazole core. This particular scaffold was chosen for its ability to form key hydrogen bonds within the ATP-binding pocket of the kinase enzyme.
-
Causality of Functionalization: The aminothiazole group forms a critical bidentate hydrogen bond with the "hinge region" of the kinase. Further functionalization on the thiazole and appended phenyl ring allowed for optimization of binding to both active and inactive conformations of the enzyme, overcoming many of the resistance mechanisms seen with Imatinib.
Figure 3: Logical pathway showing Dasatinib's inhibition of BCR-ABL.
Conclusion and Future Outlook
From its discovery in the late 19th century to its central role in 21st-century medicine, the functionalized thiazole has proven to be a remarkably versatile and enduring chemical scaffold. The foundational Hantzsch synthesis provided the initial gateway to this class of compounds, while subsequent innovations have enabled chemists to synthesize a near-infinite variety of derivatives. The continued exploration of modern synthetic methods, such as C-H activation and flow chemistry, will undoubtedly unlock even more efficient and sustainable routes to novel functionalized thiazoles. As our understanding of complex biological systems deepens, the thiazole ring, with its unique blend of stability, electronic properties, and synthetic accessibility, is poised to remain a critical component in the development of the next generation of therapeutics and advanced materials.
References
-
Al-Ostoot, F.H., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(21), 6617. Available at: [Link]
-
Ayati, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(9), 1000-1012. Available at: [Link]
-
Bhat, G., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 135-143. Available at: [Link]
-
Javed, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4948. Available at: [Link]
-
Britannica, The Editors of Encyclopaedia. (2018). Thiazole. Encyclopædia Britannica. Available at: [Link]
-
de Souza, M.V.N. (2005). Synthesis and biological activity of natural thiazoles: An important class of heterocyclic compounds. Journal of Sulfur Chemistry, 26(4-5), 429-449. Available at: [Link]
-
El-Sayed, N.N.E., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Chinese Chemical Society, 67(11), 1935-1956. Available at: [Link]
-
Wikipedia contributors. (2023). Thiazole. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Wikipedia contributors. (2023). Cook–Heilbron thiazole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
de Souza, M.V.N. (2005). Synthesis and biological activity of natural thiazoles: An important class of heterocyclic compounds. Journal of Sulfur Chemistry, 26, 429-449. Available at: [Link]
-
Butt, A.Q., et al. (2022). Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. Marine Drugs, 20(2), 113. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive.com. Available at: [Link]
-
Duc, D.X., & Chung, N.T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 634-653. Available at: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Organic-Chemistry.org. Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. ChemHelpAsap.com. Available at: [Link]
-
Sharma, A., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5272. Available at: [Link]
-
Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2966. Available at: [Link]
-
Iqbal, J. (2019). Thiazole.pptx. SlideShare. Available at: [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.com. Available at: [Link]
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- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
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- 11. synarchive.com [synarchive.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Note: Selective N-Alkylation of Primary Amines using 2-Bromo-4-(chloromethyl)thiazole
Abstract
This guide details the protocol for the chemoselective N-alkylation of primary amines using 2-Bromo-4-(chloromethyl)thiazole . This bifunctional scaffold presents a unique challenge: distinguishing between the highly reactive "benzylic-like" chloromethyl electrophile and the heteroaryl bromide at the C2 position. By leveraging the kinetic dominance of the
Introduction & Reactivity Profile
The this compound scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors and antiviral agents. Its utility lies in its dual electrophilicity.
The Chemoselectivity Challenge
The molecule contains two electrophilic sites:
-
C4-Chloromethyl Group (
): A benzylic-like halide. The thiazole ring stabilizes the transition state for nucleophilic attack, making this site highly reactive toward displacement.[1] -
C2-Bromide (
): An activated heteroaryl halide. While susceptible to nucleophilic aromatic substitution ( ), it is significantly less reactive than the chloromethyl group under non-forcing conditions (low temperature, mild base).
Key Strategic Insight: To achieve high yield, the reaction must be run under conditions that favor kinetic control—sufficient to drive the
Mechanistic Pathway & Logic[1]
The reaction proceeds via a standard
Reaction Diagram (Graphviz)
Caption: Kinetic pathway favoring selective mono-alkylation at the C4-chloromethyl position over competing side reactions.
Experimental Protocol
Materials & Reagents[2][3]
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary Amine (1.2 – 1.5 equiv)
-
Note: Use 2.0+ equiv if the amine is inexpensive/volatile to suppress over-alkylation.
-
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv, requires vigorous stirring). -
Solvent: Acetonitrile (MeCN) (Preferred) or DMF/THF.
-
Why MeCN? It is polar enough to solubilize the intermediate salts but easy to remove during workup, unlike DMF.
-
Step-by-Step Procedure
Step 1: Preparation
-
Dissolve This compound (1.0 equiv) in anhydrous MeCN (
concentration). -
Cool the solution to
using an ice bath. Cooling is critical to suppress rapid exothermic over-reaction.
Step 2: Nucleophile Addition 3. Add the Base (DIPEA, 2.0 equiv) to the solution. 4. Add the Primary Amine (1.2 equiv) dropwise over 5–10 minutes.
- Tip: If the amine is a solid, dissolve it in a minimal amount of MeCN before addition.
Step 3: Reaction & Monitoring
5. Allow the reaction to warm slowly to Room Temperature (
- Look for the disappearance of the starting chloride (often less polar) and the appearance of the mono-alkylated product (more polar).
- Checkpoint: If di-alkylation (tertiary amine) is observed, lower the temperature to
and increase the amine equivalents for future runs.
Step 4: Workup & Purification
8. Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated
- Note: The C2-bromo group makes the product slightly lipophilic; ensure the column is not flushed too quickly.
Optimization & Troubleshooting Guide
| Issue | Observation | Root Cause | Solution |
| Over-Alkylation | Formation of tertiary amine (M + Thiazole mass). | Product competes with starting amine as a nucleophile. | Increase amine stoichiometry (1.5–2.0 eq). Dilute reaction ( |
| C2-Displacement | Loss of Bromine signal in LC-MS; formation of diamine. | Temperature too high or base too strong. | Keep reaction at |
| Hydrolysis | Formation of 4-(hydroxymethyl)thiazole. | Wet solvent or hygroscopic amine. | Use anhydrous MeCN and store reagents under inert atmosphere ( |
| Stalled Reaction | Starting material persists after 6h. | Amine is sterically hindered or electron-deficient. | Add catalytic KI ( |
Safety Considerations (HSE)
-
Alkylating Agent: this compound is a potent alkylating agent. It can cause severe skin burns, eye damage, and sensitization.[2] Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Vesicant Potential: Analogous halomethyl thiazoles have vesicant properties. In case of skin contact, wash immediately with 5% acetic acid followed by soap and water.
-
Waste Disposal: Quench excess alkylating agent with a dilute amine solution or thiosulfate before disposal.
References
-
Thiazole Reactivity & Selectivity
-
Nucleophilic Substitution on Thiazoles
-
General Synthesis of Aminomethyl Thiazoles
-
Safety Data
Sources
- 1. 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1 | Benchchem [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Bromo-1,3-thiazol-4-amine | C3H3BrN2S | CID 20294042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hologic.com [hologic.com]
- 8. fishersci.com [fishersci.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Suzuki-Miyaura coupling with 2-bromo-thiazole derivatives.
Topic: Precision Engineering of Thiazole Scaffolds: Suzuki-Miyaura Coupling of 2-Bromothiazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Strategic Context: The "2-Position" Paradox
In medicinal chemistry, the thiazole ring is a privileged scaffold, appearing in blockbuster drugs like Ritonavir (antiviral) and Dasatinib (kinase inhibitor). However, the 2-position of the thiazole ring presents a unique synthetic paradox known to seasoned process chemists.
While 2-bromothiazole is electronically activated for Oxidative Addition (due to the electron-withdrawing nature of the adjacent C=N bond), this same feature makes the resulting organopalladium species highly reactive and prone to off-cycle pathways.
The Three Core Challenges:
-
Catalyst Poisoning: The thiazole nitrogen (and to a lesser extent, sulfur) is a potent
-donor. It can displace phosphine ligands, forming stable, unreactive bis-thiazolyl-Pd complexes that arrest the catalytic cycle. -
Hydrodehalogenation (Protodebromination): The electron-deficient nature of the thiazolyl-Pd intermediate makes it susceptible to reduction by hydride sources (solvents, bases), leading to the formation of thiazole (H-Th) instead of the coupled product.
-
Transmetallation Stalling: Because the oxidative addition is fast, a buildup of the electrophilic Ar-Pd-X species occurs. If transmetallation is slow (due to steric bulk or low nucleophilicity of the boronate), the catalyst decomposes or engages in side reactions.
This guide moves beyond "standard" conditions, offering a tiered approach to coupling 2-bromothiazoles with high fidelity.
Critical Decision Matrix
Before selecting a protocol, analyze your substrate properties using this logic flow.
Figure 1: Decision matrix for selecting the optimal coupling protocol based on substrate stability and steric demand.
Detailed Protocols
Protocol A: The "Workhorse" (Standard Conditions)
Best for: Simple aryl boronic acids and robust 2-bromothiazoles.
Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle, which enforces a geometry that resists displacement by the thiazole nitrogen, reducing catalyst poisoning.
-
Reagents:
-
2-Bromothiazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, and Pd catalyst.[1]
-
Evacuate and backfill with Argon (x3).
-
Add 1,4-Dioxane (concentration 0.1 M – 0.2 M).
-
Add the aqueous K₂CO₃ solution.
-
Critical Step: Vigorously stir and heat to 80–90 °C for 4–12 hours.
-
Note: If black palladium precipitates early (<1 hour), oxidative addition was too fast compared to transmetallation. Switch to Protocol B.
-
Protocol B: The "High Performance" (Pd-PEPPSI-IPr)
Best for: Sterically hindered substrates, electron-rich chlorides, or cases where dehalogenation is observed.
Rationale: Pd-PEPPSI-IPr is a "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" complex.[2][3] The bulky N-Heterocyclic Carbene (NHC) ligand creates a steric fortress around the Pd center, preventing thiazole coordination. It is also highly active, often allowing the reaction to proceed at lower temperatures or faster rates, outcompeting the dehalogenation pathway.
-
Reagents:
-
2-Bromothiazole derivative (1.0 equiv)
-
Boronic Pinacol Ester or Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv) or Cs₂CO₃.
-
Solvent: Toluene/Water (10:1) or pure DME.
-
-
Procedure:
Protocol C: The "Slow Release" (MIDA Boronates)
Best for: Unstable boronic acids (e.g., 2-pyridyl, vinyl) that decompose before coupling.
Rationale: MIDA (N-methyliminodiacetic acid) boronates are protected and do not transmetallate directly. Under basic aqueous conditions, they slowly hydrolyze to release the active boronic acid. This "slow release" keeps the concentration of the active nucleophile low but constant, preventing homocoupling and allowing the difficult cross-coupling to proceed efficiently.
-
Reagents:
-
2-Bromothiazole derivative (1.0 equiv)
-
Aryl-MIDA boronate (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K₃PO₄ (3.0 M aqueous, 5.0 equiv)
-
Solvent: THF or Dioxane.
-
-
Procedure:
-
Combine bromide, MIDA boronate, and precatalyst.
-
Add THF and aqueous base.
-
Heat to 60 °C overnight.
-
Mechanism: The aqueous base slowly hydrolyzes the MIDA backbone, releasing the active boronic acid species in situ.
-
Troubleshooting & Optimization Data
Common Failure Modes & Solutions:
| Observation | Diagnosis | Root Cause | Corrective Action |
| Product is H-Thiazole | Hydrodehalogenation | Pd-H species formed via | 1. Switch solvent to Toluene (non-protic).2. Use Protocol B (NHC ligands resist |
| No Reaction (SM Recovery) | Catalyst Poisoning | Thiazole N coordinates to Pd, shutting down the cycle. | 1. Use Pd-PEPPSI-IPr (steric bulk prevents N-binding).2. Increase temperature to 100 °C to dissociate N-Pd bond. |
| Homocoupling (Ar-Ar) | Oxidative Stall | Transmetallation is too slow; Oxygen present. | 1. Degas solvents more rigorously (sparge 15 mins).2. Use Protocol C (Slow release of boronate). |
| Black Precipitate | Catalyst Death | Ligand dissociation ("Pd Black" formation). | 1. Add excess ligand (e.g., 10 mol% PPh3).2. Switch to XPhos Pd G3 precatalyst. |
Mechanistic Visualization
The following diagram illustrates the competing pathways in the catalytic cycle, highlighting where the thiazole-specific issues arise.
Figure 2: Catalytic cycle of 2-bromothiazole coupling. Red paths indicate failure modes: Catalyst Poisoning via nitrogen coordination and Hydrodehalogenation via hydride attack.
References
-
Valente, C. et al. "Pd-PEPPSI Complexes: A General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaromatics." Journal of Organic Chemistry, 2012.[6] Link
-
Knapp, D. M. et al. "MIDA Boronates: A Solution to the Instability of Boronic Acids." Journal of the American Chemical Society, 2009.[6] Link
-
Navarro, O. et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[7] Journal of Organic Chemistry, 2004.[6][7] Link
-
Bruno, N. C. et al. "Buchwald Precatalysts: Third Generation Systems for Suzuki-Miyaura Coupling." Chemical Science, 2013. Link
-
Ohmiya, H. et al. "Palladium-Catalyzed Cross-Coupling of Organoboron Compounds with Heteroaryl Halides." Organic Letters, 2016. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 4. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Application Note: Precision Synthesis of Antimicrobial Agents from 2-Bromo-4-(chloromethyl)thiazole
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of critical antibiotics like sulfathiazole and third-generation cephalosporins. This guide details the synthetic utility of 2-Bromo-4-(chloromethyl)thiazole as a dual-functionalized building block. By exploiting the orthogonal reactivity between the electrophilic C4-chloromethyl group (susceptible to SN2) and the C2-bromo position (susceptible to SNAr or Pd-catalyzed coupling), researchers can rapidly generate diverse antimicrobial libraries. This document provides validated protocols for sequential functionalization, mechanistic insights, and biological evaluation standards.
Strategic Analysis: The Power of Orthogonal Reactivity
The structural value of this compound lies in its ability to serve as a "linchpin" connector. The molecule possesses two electrophilic sites with distinct activation energy profiles:
-
C4-Chloromethyl (
): A highly reactive, benzylic-like halide. It undergoes facile nucleophilic substitution (SN2) with amines, thiols, and alkoxides under mild basic conditions. -
C2-Bromo (
): A heteroaryl halide activated by the adjacent ring nitrogen. It is relatively inert to standard SN2 conditions but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or Nucleophilic Aromatic Substitution (SNAr) under forcing conditions.
Chemo-selectivity Principle: To avoid polymerization or side reactions, the recommended workflow is C4-Substitution first , followed by C2-Coupling . The bulky C2-bromo group remains stable during mild alkylation at C4, serving as a "latent" handle for late-stage diversification.
Visualization: Reactivity & Retrosynthesis
Caption: Orthogonal functionalization strategy. Path A (C4) is prioritized to preserve the C2-bromo handle for late-stage complexity generation.
Experimental Protocols
Protocol A: C4-Amination (Synthesis of the "Head" Group)
This step introduces a solubilizing or pharmacophoric amine group (e.g., piperazine, morpholine) at the C4 position.
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., N-methylpiperazine) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (
) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Addition: Add anhydrous
(2.0 mmol) followed by the secondary amine (1.1 mmol).-
Critical Checkpoint: Ensure the amine is added slowly if it is low-molecular-weight to prevent exotherms, though this reaction is generally mild.
-
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by a more polar spot ( ).-
Note: If reaction is sluggish, heat to 50°C. Avoid reflux to prevent displacement of the C2-bromine.
-
-
Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The residue is often pure enough for the next step. If not, purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Validation:
-
NMR: Look for the disappearance of the
singlet ( ppm) and appearance of the singlet ( ppm).
Protocol B: C2-Arylation via Suzuki-Miyaura Coupling (Synthesis of the "Tail")
This step attaches an aryl or heteroaryl group to the C2 position, expanding the conjugated system which is often crucial for DNA intercalation or enzyme binding in antimicrobial targets.
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the thiazole intermediate, aryl boronic acid, and solvent. Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen.
-
Why? Oxygen poisons the Palladium(0) catalyst, leading to homocoupling of the boronic acid.
-
-
Catalysis: Add
and the aqueous base. Seal the vial under inert atmosphere. -
Reaction: Heat to 90°C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography is required to remove Palladium residues and unreacted boronic acid.
Case Study: Synthesis of Thiazole-Hydrazone Hybrids
Hydrazone derivatives of thiazoles have shown exceptional potency against S. aureus and C. albicans [1, 4].
Workflow:
-
Step 1: React this compound with Hydrazine Hydrate (excess) in Ethanol at 0°C to form the 4-hydrazinylmethyl derivative.
-
Step 2: Condense the hydrazine intermediate with various aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in Ethanol with a catalytic amount of Glacial Acetic Acid.
-
Step 3 (Optional): Perform SNAr at C2 with a cyclic amine (morpholine) to improve solubility.
Workflow Diagram
Caption: Synthesis of hydrazone-based antimicrobial agents targeting bacterial DNA gyrase.
Biological Evaluation: MIC Determination
To validate the antimicrobial efficacy of the synthesized library, use the broth microdilution method (CLSI standards).
Protocol:
-
Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to
McFarland standard ( CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Compound Prep: Dissolve compounds in DMSO. Prepare serial 2-fold dilutions in 96-well plates (Final conc. range:
to ). Ensure final DMSO concentration is . -
Incubation: Add bacterial suspension to wells. Incubate at
for 18–24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
Representative SAR Data (Literature Aggregated)
Data synthesized from similar thiazole derivative studies [1, 2, 5].
| Compound Class | C4-Substituent (R1) | C2-Substituent (R2) | MIC (S. aureus) | MIC (E. coli) | Activity Note |
| Control | - | - | - | - | Ciprofloxacin ( |
| Series A | Morpholinomethyl | Bromo | Moderate Gram(+) activity | ||
| Series B | (4-Methylpiperazinyl)methyl | 4-Chlorophenyl | High Potency | ||
| Series C | Hydrazone-(4-NO2-Ph) | Morpholino | Broad Spectrum |
Key Insight: The presence of a lipophilic aryl group at C2 (Series B) significantly enhances membrane permeability, while the cationic nitrogen at C4 (Piperazine) improves solubility and target interaction.
References
-
Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Source: ResearchGate.[1] URL:[Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Source: MDPI. URL:[Link]
-
Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Source: NIH / PubMed Central. URL:[Link]
-
Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Source: NIH / PubMed Central. URL:[Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. Source: NIH / PubMed Central. URL:[Link]
Sources
Technical Guide: Orthogonal Derivatization of 2-Bromo-4-(chloromethyl)thiazole for Biological Screening
Executive Summary
This application note details the strategic derivatization of 2-Bromo-4-(chloromethyl)thiazole , a bifunctional heterocyclic building block. Due to the orthogonal reactivity of its two electrophilic centers—an alkyl chloride at the C4 position and a heteroaryl bromide at the C2 position—this scaffold allows for the rapid generation of diverse chemical libraries. This guide provides validated protocols for sequential nucleophilic substitution (
Strategic Analysis: Reactivity Profile
To maximize library diversity while minimizing side reactions, one must understand the electronic environment of the thiazole ring.
The Bifunctional Core
The scaffold presents two distinct electrophilic sites:
-
C4-Chloromethyl Group (
Electrophile):-
Reactivity: High. Functions as a primary alkyl halide.
-
Mechanism: Undergoes
reactions with nucleophiles (amines, thiols, alkoxides). -
Risk: Susceptible to hydrolysis in aqueous basic media (often used in Suzuki couplings).
-
Strategy: Functionalize first under mild, anhydrous conditions to install diversity and stabilize the molecule.
-
-
C2-Bromo Group (
Electrophile):-
Reactivity: Moderate to High. The adjacent nitrogen atom (
) lowers the LUMO energy, activating the C2 position for oxidative addition by Palladium(0) species. -
Mechanism: Cross-coupling (Suzuki, Stille, Negishi) or
(under forcing conditions). -
Strategy: Functionalize second to avoid interference with the alkyl chloride.
-
Reaction Landscape Diagram
The following diagram illustrates the orthogonal pathways available for this scaffold.
Figure 1: Orthogonal reaction pathways. The C4-chloromethyl group is derivatized first via
Module 1: C4-Position Functionalization ( )
Objective: Displacement of the alkyl chloride with diverse amines to generate the "Library A" intermediate.
Causal Logic
We perform this step first because the chloromethyl group is an active alkylating agent. If we subjected the raw scaffold to Suzuki conditions (Heat + Aqueous Base) first, the chloromethyl group could hydrolyze to a hydroxymethyl group (
Protocol A: Amination
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Diverse Amines (1.2 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) or DIPEA (for soluble organic bases) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add
(2.0 mmol) followed by the amine (1.2 mmol).-
Note: If using amine hydrochloride salts, increase base to 3.0 equiv.
-
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Monitoring: Check by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear.
-
-
Workup:
-
Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Most intermediates are pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, DCM/MeOH gradient).
Safety Warning: this compound is a potent alkylating agent and potential lachrymator. Handle in a fume hood.
Module 2: C2-Position Functionalization (Suzuki-Miyaura)
Objective: Cross-coupling of the C2-bromide with aryl boronic acids to complete the library.
Causal Logic
Thiazole bromides are less reactive than iodides but more stable. The use of
Protocol B: Microwave-Assisted Suzuki Coupling
Reagents:
-
Substrate: C4-substituted intermediate (from Module 1) (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
or (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (or DME)
Step-by-Step Procedure:
-
Assembly: In a microwave vial, combine the C4-intermediate (0.2 mmol), Aryl Boronic Acid (0.3 mmol), and
(0.01 mmol). -
Solvent System: Add 1,4-Dioxane (2 mL) and
(2M aq, 0.3 mL). -
Degassing: Purge the vial with Nitrogen or Argon for 1 minute to remove oxygen (critical for Pd cycle). Cap the vial.
-
Reaction: Heat in a microwave reactor at 100°C for 30 minutes .
-
Thermal Alternative: Reflux in an oil bath at 90°C for 4–6 hours.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.
-
Purification: Concentrate and purify via preparative HPLC or Flash Chromatography (Hexane/EtOAc).
Integrated Library Workflow
The following table summarizes the conditions for high-throughput parallel synthesis.
| Parameter | Step 1: | Step 2: Suzuki Coupling |
| Reactive Center | C4-Chloromethyl (Alkyl Chloride) | C2-Bromo (Heteroaryl Bromide) |
| Reagent Class | Primary/Secondary Amines, Thiols | Aryl/Heteroaryl Boronic Acids |
| Catalyst | None | |
| Base | ||
| Solvent | MeCN or DMF | Dioxane/Water or Toluene/EtOH |
| Temp/Time | 25°C / 4–16 h | 100°C / 0.5 h (MW) |
| Purification | Solid Phase Extraction (SCX) or aqueous wash | Prep-HPLC |
Workflow Visualization
Figure 2: Sequential workflow for generating 2,4-disubstituted thiazole libraries.
Biological Screening Context
Compounds derived from this scaffold are highly relevant for the following therapeutic areas:
-
Kinase Inhibition: The 2-aminothiazole and 2-arylthiazole motifs are "privileged structures" that bind to the ATP-binding pocket of kinases (e.g., Src, Abl, CDK) [2].
-
Anti-Infectives: Thiazole derivatives have shown potent activity against Trypanosoma brucei (Sleeping Sickness) and bacterial strains (MRSA) [3].
-
Neuroprotection: Thiazole-based compounds are investigated as COX-2 inhibitors and for neurodegenerative pathways [4].
Validation Standard:
For biological screening, ensure final compounds are
References
-
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Accessed February 2, 2026. Link
-
Mishra, C.B., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 2020.[1][2][3] Link
-
Katsamakas, S., et al. "Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei." MedChemComm, 2013. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733526, this compound." PubChem. Accessed February 2, 2026. Link
-
Bach, T., et al. "Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." Journal of Organic Chemistry, 2002. Link
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The Strategic Application of 2-Bromo-4-(chloromethyl)thiazole in the Synthesis of Novel Anticancer Agents
Introduction: The Versatility of the Thiazole Scaffold in Oncology
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of targeted therapeutics. Within the realm of oncology, thiazole derivatives have demonstrated significant potential, exhibiting mechanisms of action that range from kinase inhibition to the disruption of microtubule dynamics.[2][3] This application note focuses on a particularly versatile and reactive building block, 2-Bromo-4-(chloromethyl)thiazole , and delineates its strategic application in the synthesis of novel anticancer compounds. The presence of two distinct reactive sites—the C2-bromo substituent and the C4-chloromethyl group—offers a rich platform for combinatorial library synthesis and the development of molecules with finely tuned biological activities.
Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of this compound lies in the orthogonal reactivity of its two electrophilic centers. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various side chains, while the bromo group can participate in a range of cross-coupling reactions or be displaced by nucleophiles, enabling further diversification of the core scaffold.
Strategy 1: Sequential Functionalization for Targeted Library Development
A primary strategy involves a two-step sequence where the chloromethyl group is first functionalized, followed by modification at the 2-position. This approach allows for the creation of a diverse library of compounds from a common intermediate.
Experimental Workflow: Sequential Functionalization
Caption: Sequential functionalization of this compound.
This workflow enables the exploration of structure-activity relationships (SAR) by systematically varying the substituents at both the C4-methyl and C2 positions. For instance, the introduction of different amine nucleophiles at the chloromethyl position can modulate the compound's polarity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic properties. Subsequent cross-coupling at the 2-position with various boronic acids or terminal alkynes can introduce steric bulk and additional pharmacophoric features to probe the binding pocket of the target protein.
Application Protocol 1: Synthesis of a Novel 2-Aryl-4-(aminomethyl)thiazole Derivative
This protocol details the synthesis of a potential anticancer agent through the sequential functionalization of this compound.
Part A: Synthesis of N-((2-Bromo-1,3-thiazol-4-yl)methyl)aniline
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask is added potassium carbonate (2.0 eq).
-
Addition of Nucleophile: Aniline (1.1 eq) is added dropwise to the stirring suspension at room temperature.
-
Reaction Progression: The reaction mixture is heated to 60 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-((2-bromo-1,3-thiazol-4-yl)methyl)aniline as a solid.
Part B: Suzuki Cross-Coupling for C2-Arylation
-
Reaction Setup: To a solution of N-((2-bromo-1,3-thiazol-4-yl)methyl)aniline (1.0 eq) in a 3:1 mixture of dioxane and water (0.1 M) is added the desired arylboronic acid (1.5 eq) and sodium carbonate (3.0 eq).
-
Catalyst Addition: The mixture is degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added.
-
Reaction Progression: The reaction mixture is heated to 90 °C and stirred for 8 hours under an argon atmosphere. Reaction progress is monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the final 2-aryl-4-(aminomethyl)thiazole derivative.
Strategy 2: Hantzsch Thiazole Synthesis and Subsequent N-Functionalization
An alternative and widely utilized approach is the Hantzsch thiazole synthesis, where an α-haloketone is condensed with a thioamide or thiourea. While not directly starting from this compound, this method is fundamental to the synthesis of the broader class of anticancer thiazoles and provides valuable context. For instance, 2-aminothiazole derivatives are readily synthesized via this route and can be further functionalized.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of functionalized 2-aminothiazoles.
Application Protocol 2: Synthesis of a 2-Amino-4-arylthiazole Derivative via Hantzsch Reaction
This protocol describes a general procedure for the synthesis of 2-amino-4-arylthiazole derivatives, which are precursors to a variety of anticancer agents.[3]
-
Reaction Setup: A mixture of the appropriate α-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol (0.5 M) is placed in a round-bottom flask.
-
Reaction Progression: The mixture is heated to reflux and stirred for 4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be recrystallized from ethanol to afford the pure 2-amino-4-arylthiazole.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective anticancer agents from the this compound scaffold is guided by understanding the structure-activity relationships.
| Position of Substitution | Moiety Introduced | Impact on Anticancer Activity | Reference |
| C2-Position | Aryl groups (e.g., phenyl, substituted phenyl) | Can enhance potency through hydrophobic interactions in the target's binding pocket. Substituents on the aryl ring can fine-tune electronic properties and solubility. | [4] |
| C4-Methyl Position | Amines (primary, secondary, cyclic) | Modulates polarity, hydrogen bonding potential, and overall pharmacokinetic profile. The nature of the amine is critical for target engagement. | [5] |
| C2-Amino Group (if present) | Acyl or Aryl groups | Acylation of a 2-amino group can lead to potent inhibitors of various enzymes. The nature of the acyl/aryl group is crucial for activity. | [5] |
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a highly valuable and versatile starting material for the synthesis of novel anticancer compounds. Its dual reactivity allows for the systematic and efficient construction of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the potential of this unique thiazole derivative in the ongoing quest for more effective cancer therapies.
References
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. [Link]
-
Hassan, G. S., & Kadhim, H. A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 210, 112953. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
Ghasemi, S., & Gholami, M. R. (2019). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 9(12), 6656-6668. [Link]
-
Wan, Y., Long, J., & Wang, Y. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]
-
Arshad, M. F., Alam, A., Alshammari, A. A., & Jomah, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3843. [Link]
-
El-Sayed, M. A. A., El-Gamal, M. I., & El-Din, M. M. G. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
-
El-Damasy, A. K., & Ke, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1574. [Link]
-
El-Faham, A., & Siddiqui, S. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1776. [Link]
-
de Souza, M. V. N. (2015). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Current Organic Synthesis, 12(5), 555-588. [Link]
-
Khan, I., & Zaib, S. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Journal of Biomolecular Structure & Dynamics, 41(1), 253-264. [Link]
-
Singh, P., & Kaur, M. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Molecular Structure, 1250, 131754. [Link]
-
Liao, M., et al. (2023). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate. [Link]
-
Al-Ostath, A., & Al-Ameri, M. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8(4), 720-740. [Link]
-
Husain, A., & Ahmad, A. (2024). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. [Link]
-
Kumar, R., & Singh, P. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Iranian Chemical Society, 18(10), 2539-2575. [Link]
-
Rosdi, N. H., & Taha, M. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1049-1070. [Link]
-
El-Sayed, M. A. A., & Al-Ghorab, A. H. (2022). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. ResearchGate. [Link]
-
Heathcote, M. L., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 911-926. [Link]
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The Versatile Role of 2-Bromo-4-(chloromethyl)thiazole in the Synthesis of Novel Agrochemicals
Introduction: The Thiazole Moiety as a Privileged Scaffold in Agricultural Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of commercially successful fungicides, insecticides, and herbicides.[1] The structural diversity that can be achieved by substituting the thiazole core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and target-binding affinity, which are critical for optimizing efficacy and safety in the field.[2]
This application note provides a comprehensive guide for researchers and drug development professionals on the utility of a specific, highly functionalized building block: 2-Bromo-4-(chloromethyl)thiazole . We will delve into its synthetic applications, present detailed protocols for its use in the construction of potential agrochemicals, and discuss the chemical rationale behind the proposed methodologies.
Core Attributes of this compound as a Synthon
This compound is a trifunctional electrophilic building block, offering multiple reaction sites for synthetic chemists to exploit. The inherent reactivity differences between the C2-Br, C4-chloromethyl, and the thiazole ring itself allow for selective and sequential chemical transformations.
-
The C2-Bromo Group: The bromine atom at the 2-position of the thiazole ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of a wide range of aryl, heteroaryl, or alkyl substituents, allowing for the exploration of vast chemical space in search of novel bioactive compounds. The carbon-bromine bond is generally more reactive than a corresponding carbon-chlorine bond in such cross-coupling reactions, which can be a significant advantage in synthetic planning.[3]
-
The 4-(chloromethyl) Group: The chloromethyl group at the 4-position is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, including ethers, thioethers, amines, and azides, which can be crucial for modulating the biological activity and systemic properties of the final compound.
-
The Thiazole Ring: The thiazole ring itself can participate in various chemical transformations, including electrophilic aromatic substitution and metalation, further expanding its synthetic utility.
Application in the Synthesis of Neonicotinoid Insecticides: An Analogy-Based Protocol
The neonicotinoid class of insecticides are potent agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death of the target pest.[4] A prominent member of this class, Thiamethoxam, features a 2-chloro-5-chloromethylthiazole core. Given the structural and chemical similarities, this compound is an excellent starting material for the synthesis of novel neonicotinoid analogues.
The following protocol details the synthesis of a novel neonicotinoid insecticide, drawing a direct analogy from the well-established synthesis of Thiamethoxam.[5]
Protocol 1: Synthesis of a Novel Neonicotinoid Analogue
Objective: To synthesize a novel neonicotinoid insecticide via the reaction of this compound with a suitable nucleophile.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq) and 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (1.1 eq).
-
Solvent Addition: Add anhydrous DMF (5 mL per gram of this compound) to the flask.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 65 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (3 volumes of the DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers and wash with brine (1 volume).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure novel neonicotinoid analogue.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SN2 reaction.
-
Base: Potassium carbonate is a mild base that acts as a proton scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product.
-
Temperature: 65 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant degradation of the reactants or products.
Application in the Synthesis of Thiazole-Based Fungicides
The thiazole moiety is also a key component in many fungicides.[6] The versatile reactivity of this compound allows for its use in the synthesis of novel fungicidal candidates. The following protocol outlines a general approach to synthesizing a class of thiazole-based fungicides through a Suzuki-Miyaura coupling followed by nucleophilic substitution.
Protocol 2: Synthesis of a Phenyl-Thiazole Fungicide Candidate
Objective: To synthesize a potential fungicide by first introducing a substituted phenyl ring at the C2 position via a Suzuki-Miyaura coupling, followed by reaction at the chloromethyl group.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Substituted arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Thiol nucleophile (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of toluene and water (4:1 v/v).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate by column chromatography to obtain the 2-(Aryl)-4-(chloromethyl)thiazole.
Step 2: Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(Aryl)-4-(chloromethyl)thiazole intermediate (1.0 eq) and the thiol nucleophile (1.1 eq) in acetonitrile.
-
Base Addition: Add potassium carbonate (1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final phenyl-thiazole fungicide candidate.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Suzuki-Miyaura coupling is catalyzed by a Pd(0) species, which is sensitive to oxidation. Therefore, an inert atmosphere is crucial for maintaining the catalyst's activity.
-
Biphasic Solvent System: The toluene/water system is standard for Suzuki-Miyaura reactions, allowing for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base.
-
Nucleophile Choice: Thiols are excellent nucleophiles for displacing the chloride from the chloromethyl group, leading to the formation of a stable thioether linkage, a common motif in bioactive molecules.
Data Presentation: Biological Activity of Thiazole Derivatives
While specific biological activity data for derivatives of this compound is not widely available in the public domain, the following table summarizes the activity of structurally related thiazole-containing agrochemicals, providing a basis for understanding the potential of this chemical class.
| Compound Class | Target Organism | Biological Activity | Reference |
| Thiazole-based Neonicotinoids | Sucking insects (e.g., aphids) | High insecticidal activity | [4] |
| Phenyl-thiazole derivatives | Fungi (e.g., Sclerotinia sclerotiorum) | Good fungicidal activity | |
| Isothiazole–thiazole derivatives | Oomycetes (e.g., Pseudoperonospora cubensis) | Excellent fungicidal activity | |
| N-pyridylpyrazole thiazole derivatives | Lepidoptera pests | Excellent insecticidal activities |
Conclusion and Future Perspectives
This compound is a highly versatile and reactive building block with significant potential in the discovery and development of novel agrochemicals. Its distinct reactive sites allow for a modular and efficient approach to the synthesis of diverse chemical libraries. The protocols outlined in this application note, based on well-established chemical principles and analogies to commercially successful products, provide a solid foundation for researchers to explore the rich chemical space accessible from this starting material. Future research should focus on the synthesis and biological evaluation of a wide range of derivatives to fully elucidate the structure-activity relationships and identify new lead compounds for the next generation of crop protection agents.
References
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- Beck, G., & Heitzer, H. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. U.S. Patent No. 5,608,081. Washington, DC: U.S.
- Bondaryk, M., Staniszewska, M., & Sienkiewicz, M. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in microbiology, 7, 1309.
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-
ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
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-
Swinburne University of Technology. (n.d.). Synthesis and chemistry of agrochemicals. Retrieved from [Link]
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- Xu, H., et al. (2018). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
- Yan, Z., et al. (2024). Oriented synthesis and insecticidal activities of novel meta‐diamide scaffolds incorporating with 1,2,4‐triazole moiety. Pest Management Science, 80(1), 164-174.
- Zarychta, B., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(2), 1045.
- Zhang, X., et al. (2024). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives. Bioorganic & Medicinal Chemistry, 101, 117621.
- Zotova, A. A., & Shchekotikhin, A. E. (2023). Mechanochemical synthesis of organohalogen compounds: a synthetic chemist's view. Russian Chemical Reviews, 92(9), RCR5095.
- Zvereva, T., et al. (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN117777051B - Synthesis method of 2-bromo-5-chlorothiazole-4-carboxylate - Google Patents [patents.google.com]
- 5. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis of Dyes and Functional Materials Using Thiazole Intermediates
This Application Note serves as a comprehensive technical guide for the synthesis of thiazole-based intermediates and their subsequent transformation into high-value functional materials, including azo/cyanine dyes and organic semiconductors.
Abstract
Thiazole derivatives are pivotal in materials science due to their electron-deficient nature and planar geometry, which facilitate
Core Synthesis: The Thiazole Scaffold
The foundation of all downstream applications is the efficient construction of the thiazole ring. The Hantzsch Thiazole Synthesis remains the gold standard due to its modularity.
Mechanism of Hantzsch Synthesis
The reaction involves the condensation of an
Figure 1: Step-wise mechanistic pathway of the Hantzsch Thiazole Synthesis.
Protocol: Synthesis of 2-Amino-4-Arylthiazole
Target: General precursor for azo dyes. Reagents: Acetophenone derivative (1.0 eq), Thiourea (2.0 eq), Iodine (0.5 eq - catalyst).
-
Preparation: In a round-bottom flask, dissolve the acetophenone derivative in Ethanol (0.5 M).
-
Addition: Add thiourea and iodine.
-
Reaction: Reflux at 80°C for 4–6 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting ketone spot (
) must disappear; a polar fluorescent spot ( ) will appear.
-
-
Workup: Cool to room temperature. Pour into ice-cold water. Neutralize with
until pH 8–9. -
Purification: Filter the precipitate. Recrystallize from ethanol/water.
Thiazole-Based Dyes
Thiazoles impart bathochromic shifts (red-shifting) and solvatochromism due to the electron-withdrawing capability of the
Azo Dyes (Diazotization of Weakly Basic Amines)
Challenge: 2-Aminothiazoles are weakly basic (
Protocol:
-
Diazotization:
-
Cool
(conc.) to 0°C. Add slowly to generate nitrosyl sulfuric acid. -
Add 2-aminothiazole slowly, maintaining T < 5°C. Stir for 2 hours.
-
Validation: Starch-iodide paper should turn blue instantly (excess
).
-
-
Coupling:
-
Dissolve the coupling component (e.g., N,N-diethylaniline) in acetic acid.
-
Add the diazonium salt solution dropwise to the coupler at 0–5°C.
-
pH Control: Simultaneously add sodium acetate to maintain pH 4–5.
-
-
Isolation: Stir for 1 hour. Pour into ice water. Filter the deep red/violet solid.
Cyanine Dyes (Thiazole Orange Analogs)
Used for DNA/RNA intercalation. Key Step: Quaternization of the thiazole nitrogen to increase electrophilicity.
Protocol Summary:
-
Quaternization: Reflux 2-methylbenzothiazole with Methyl Iodide in acetonitrile (24h)
Precipitate forms (Quaternary salt). -
Condensation: React the salt (2 eq) with triethyl orthoformate (1 eq) in pyridine.
-
Observation: Reaction mixture turns from pale yellow to deep purple/blue.
-
Functional Materials: Organic Semiconductors
Thiazoles are excellent electron-accepting units (A) in Donor-Acceptor (D-A) polymers, lowering the LUMO level and improving stability.
Synthesis of D-A Polymers via Stille Polycondensation
Target: Poly(benzodithiophene-alt-thiazole). Method: Stille Coupling (Pd-catalyzed C-C bond formation).[1]
Reagents:
-
Monomer A (Donor): 2,6-Bis(trimethyltin)-4,8-bis(alkyl)benzo[1,2-b:4,5-b']dithiophene (1.00 eq).
-
Monomer B (Acceptor): 2,5-Dibromothiazole derivative (1.00 eq).
-
Catalyst:
(2 mol%) / (8 mol%). -
Solvent: Anhydrous Chlorobenzene or Toluene.
Detailed Protocol:
-
Degassing (Critical): Place Monomers A and B in a dry Schlenk tube. Add solvent.[1] Freeze-pump-thaw (3 cycles) to remove
.-
Why? Oxygen poisons the Pd(0) catalyst and causes homocoupling defects.
-
-
Catalyst Addition: Add Pd catalyst and ligand under Argon flow. Seal tube.
-
Polymerization: Heat to 110°C for 24–48 hours.
-
Viscosity Check: The solution should become viscous and exhibit a metallic sheen (due to conjugation).
-
-
End-Capping: Add 2-bromothiophene (to cap Sn ends) and heat for 2 hours. Then add tributylphenyltin (to cap Br ends) and heat for 2 hours.
-
Precipitation: Drop the hot solution into Methanol (300 mL) under vigorous stirring.
-
Purification (Soxhlet):
-
Methanol (removes catalyst/salts).
-
Hexane (removes oligomers).
-
Chloroform (collects high MW polymer).
-
Figure 2: Workflow for Stille Polycondensation of Thiazole-based Polymers.
Characterization & Data Analysis
Key Property Comparison
| Material Class | Key Thiazole Function | Diagnostic Signal | Target Property |
| Azo Dye | Diazo component | UV-Vis | Color fastness, Solvatochromism |
| Cyanine Dye | Heterocyclic end-group | Fluorescence Quantum Yield | DNA binding affinity |
| Semiconductor | Electron Acceptor | Cyclic Voltammetry (LUMO) | Low Bandgap (< 1.8 eV), High Mobility |
Troubleshooting Guide
-
Low Molecular Weight (Polymers): Often caused by stoichiometric imbalance. Ensure monomers are weighed to
mg precision. -
Low Yield (Hantzsch): If the alpha-haloketone is lachrymatory/unstable, prepare it fresh via bromination of the ketone using NBS/TsOH.
-
Decomposition (Diazotization): If gas evolves rapidly upon adding amine, the temperature is too high (>5°C).
References
-
Hantzsch Thiazole Synthesis Mechanism & Scope
-
Thiazole-Based Donor-Acceptor Polymers for Solar Cells
-
Macromolecules (2014). "Thiazolothiazole Donor–Acceptor Conjugated Polymer Semiconductors for Photovoltaic Applications." Link
-
-
Synthesis of Thiazole-Fused Benzothiadiazole Polymers
-
RSC Advances (2019). "Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells." Link
-
-
Stille Polycondensation Methodology
-
Journal of the American Chemical Society. "Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers." Link
-
-
Cyanine Dye Synthesis (Thiazole Orange)
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Journal of the Institute of Science and Technology » Submission » Suzuki-Miyaura Coupling Polymerization: Synthesis, Characterization and Optical Properties [dergipark.org.tr]
- 3. Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability and its Use in a Protein-Based Fluoromodule - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Column Chromatography of Thiazole Derivatives
Welcome to the technical support center for the column chromatography of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the column chromatography of thiazole derivatives, providing concise and actionable answers.
Q1: What is the best stationary phase for purifying thiazole derivatives?
For most applications involving thiazole derivatives, silica gel (SiO₂) is the standard and most effective stationary phase.[1][2] Its slightly acidic nature makes it suitable for a wide range of organic compounds. However, the basic nitrogen in the thiazole ring can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to issues like peak tailing or streaking.[3]
In such cases, consider these alternatives:
-
Neutral or Basic Alumina (Al₂O₃): This can be a good alternative for purifying basic thiazole derivatives to minimize strong acidic interactions.[2][3]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base like triethylamine. This is particularly useful for acid-sensitive compounds.[2] A common practice is to add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.[3]
-
Reversed-Phase Silica (e.g., C18): If your thiazole derivative is highly polar, reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, can be a valuable option.[2][4]
Q2: How do I select an appropriate mobile phase (eluent) for my thiazole derivative?
The selection of the mobile phase is critical for achieving good separation. The ideal approach is to first use Thin Layer Chromatography (TLC) to screen various solvent systems.[5][6]
-
Starting Point: A common starting point for thiazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate.[5][7][8] Other polar modifiers like acetone or methanol can also be effective.[1][7][8][9]
-
Optimal Rf Value: Aim for an Rf (retention factor) value between 0.2 and 0.4 for your target compound on the TLC plate to ensure good separation on the column.[5]
-
Adjusting Polarity:
-
If your compound has a low Rf (sticks to the baseline), increase the polarity of the mobile phase by increasing the proportion of the polar solvent.[3]
-
If your compound has a high Rf (runs with the solvent front), decrease the mobile phase polarity by increasing the proportion of the non-polar solvent.[3]
-
Q3: Should I use isocratic or gradient elution for purifying thiazole derivatives?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the separation.[10][11] It is simpler to perform and is often suitable for separating compounds with similar polarities.[12][13] However, it can lead to band broadening for compounds that are strongly retained, resulting in wider peaks and lower resolution.[10][12]
-
Gradient Elution: This technique involves gradually increasing the polarity of the mobile phase during the separation.[10][11][12] Gradient elution is generally preferred for complex mixtures containing compounds with a wide range of polarities. It often results in sharper peaks, better resolution, and shorter run times.[10][12] A gradient can be linear, where the solvent composition changes at a constant rate, or a step-gradient, where the composition is changed in discrete steps.[10]
Q4: My thiazole derivative seems to be degrading on the silica gel column. What can I do?
Thiazole rings are generally stable, but certain derivatives can be sensitive to the acidic nature of silica gel.[4][5]
-
Test for Stability: You can check for compound stability by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it indicates degradation on the silica.[4][14]
-
Solutions for Instability:
-
Deactivate the Silica: As mentioned in Q1, adding a small amount of a basic modifier like triethylamine to your eluent can neutralize the acidic sites on the silica gel.[3]
-
Use an Alternative Stationary Phase: Consider using a more inert stationary phase like Florisil or alumina.[2]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography techniques.
-
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the column chromatography of thiazole derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | 1. Inappropriate Solvent System: The polarity of the eluent is not optimized for your specific mixture.[3][5] 2. Column Overloading: Too much sample has been loaded onto the column relative to the amount of stationary phase.[3] 3. Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling. | 1. Optimize with TLC: Systematically test different solvent ratios and solvent systems using TLC to find the optimal conditions for separation.[5] Aim for a significant difference in Rf values between your desired compound and impurities. 2. Reduce Sample Load: A general rule of thumb is to load 1-5% of crude material by mass relative to the stationary phase.[3] For difficult separations, use a lower loading percentage. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid cracks and channels. |
| Compound Not Eluting from the Column | 1. Compound is Too Polar: The mobile phase is not polar enough to move the compound through the stationary phase.[3] 2. Irreversible Adsorption/Decomposition: The compound is strongly binding to the silica gel or is degrading on the column.[3][4] | 1. Increase Eluent Polarity: Drastically increase the polarity of the mobile phase. A gradient elution ending with a highly polar solvent (e.g., methanol) can be effective.[3] A "methanol purge" at the end of the run can elute highly polar compounds.[14] 2. Check for Stability: Perform a 2D TLC to check for decomposition.[4][14] If the compound is unstable, use a deactivated silica gel or an alternative stationary phase like alumina.[2][3] |
| Streaking or Tailing of Bands | 1. Interaction with Acidic Silica: The basic nitrogen of the thiazole ring is interacting strongly with the acidic silanol groups.[3] 2. Compound Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak as it moves down the column. | 1. Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to suppress the interaction with the silica.[3] 2. Change Solvent System: Find a solvent system in which your compound is more soluble. |
| Low Recovery of the Purified Compound | 1. Compound Degradation: The compound is not stable on the stationary phase.[4] 2. Irreversible Adsorption: The compound is too polar and is irreversibly binding to the silica gel.[3] 3. Compound is Volatile: The compound may be lost during solvent evaporation after collection. | 1. Address Stability Issues: Use the methods described above for unstable compounds. 2. Use a More Polar Eluent: Employ a gradient elution to ensure all the compound is eluted from the column. 3. Careful Evaporation: Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. |
Section 3: Experimental Protocols & Workflows
Protocol 1: Slurry Packing a Silica Gel Column
A well-packed column is fundamental to a successful separation.
-
Preparation: Place a small plug of glass wool or cotton at the bottom of the chromatography column. Add a thin layer (approx. 1 cm) of sand.
-
Making the Slurry: In a separate beaker, mix the required amount of silica gel with a non-polar solvent (e.g., hexanes) to form a consistent slurry.
-
Packing: Gently pour the slurry into the column. Use a funnel to avoid spilling.
-
Settling: Tap the side of the column gently to help the silica pack evenly and remove any air bubbles.
-
Adding Solvent: Continuously add the initial, non-polar mobile phase to the column as the silica settles. Do not let the column run dry.
-
Finalizing the Pack: Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer.
Protocol 2: Sample Loading Techniques
The way a sample is introduced to the column significantly impacts the separation efficiency.[6]
-
Wet Loading:
-
Dissolve the crude sample in a minimal amount of a suitable solvent.[15][16] The solvent should ideally be the same as, or less polar than, the initial mobile phase.
-
Carefully apply the sample solution to the top of the column using a pipette.[15]
-
Allow the sample to adsorb onto the stationary phase by draining the solvent until it reaches the top of the sand layer.
-
Gently add a small amount of the mobile phase and again allow it to adsorb. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
-
Carefully fill the column with the mobile phase and begin elution.
-
-
Dry Loading: This method is preferred for samples that are not very soluble in the mobile phase or for larger sample quantities.[6][16]
-
Dissolve the crude sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Add a layer of sand on top of the sample-adsorbed silica.
-
Proceed with elution.
-
Section 4: Visualized Workflows
Workflow for Column Chromatography of Thiazole Derivatives
Caption: A step-by-step workflow for the purification of thiazole derivatives.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromtech.com [chromtech.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 14. reddit.com [reddit.com]
- 15. Chromatography [chem.rochester.edu]
- 16. sorbtech.com [sorbtech.com]
Recrystallization methods for 2-Bromo-4-(chloromethyl)thiazole products
Technical Support Center: Purification of 2-Bromo-4-(chloromethyl)thiazole
Introduction: The Purity Paradox
Welcome to the Advanced Purification Guide for this compound.
As a key electrophile in the synthesis of protease inhibitors (including Ritonavir and Lopinavir analogs) and agrochemicals, the purity of this compound (CAS: 41731-23-1) is non-negotiable. However, researchers often face a "purity paradox": the compound’s low melting point (~38–42°C) and high lipophilicity make it prone to "oiling out" rather than crystallizing, while its reactive chloromethyl group degrades upon prolonged exposure to nucleophilic solvents or moisture [1, 2].
This guide moves beyond standard textbook procedures, offering field-tested strategies to force crystallization, manage phase separation, and utilize "Salt Switching" for ultra-high purity.
Module 1: Physical Profile & Solvent Selection
Before attempting recrystallization, you must understand the thermodynamic behavior of your solute.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Implication for Purification |
|---|---|---|
| State at RT | Off-white solid or yellow oil | Prone to supercooling; requires seeding. |
| Melting Point | 38–42°C [3] | Critical: Do not heat above 35°C during dissolution to avoid phase separation (oiling out). |
| Solubility | High: DCM, EtOAc, THF, Toluene | Good "Good Solvents" for dissolution. |
| Insolubility | Water, Hexane, Heptane, Pentane | Excellent "Anti-Solvents." |
| Reactivity | Alkyl halide (lachrymator) | Avoid alcohols (MeOH/EtOH) at high temps to prevent solvolysis (ether formation). |
The Golden Solvent Systems
-
System A (Standard): Dichloromethane (DCM) + Hexane (or Heptane).
-
System B (For Oily Crudes): Diethyl Ether + Pentane.
Module 2: Protocols (Standard Operating Procedures)
Protocol A: Direct Recrystallization (The "Cold Layer" Method)
Best for material that is already >85% pure but colored.
-
Dissolution: Dissolve the crude solid/oil in the minimum amount of DCM at room temperature (20–25°C). Do not reflux.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., LiCl/NaBr from synthesis).
-
Layering: Carefully layer Hexane (3x volume of DCM) on top of the solution. Do not mix immediately.
-
Nucleation: Cover and place in a -20°C freezer. The slow diffusion of Hexane into the DCM layer combined with the temperature drop will force crystal growth.
-
Isolation: After 12–24 hours, decant the mother liquor rapidly (keep cold) and wash crystals with pre-chilled (-20°C) Hexane.
Protocol B: The "Salt Switch" Strategy (High Purity)
Best for stubborn oils or material <85% pure. This method converts the low-melting base into a high-melting salt.
-
Salt Formation: Dissolve crude oil in anhydrous Diethyl Ether. Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitation: The Hydrochloride (HCl) salt will precipitate immediately as a white/yellow solid (MP >100°C).
-
Purification: Filter the salt. Recrystallize the salt from hot Isopropanol (IPA) or Ethanol (EtOH).
-
Note: The salt is stable in alcohols, unlike the free base.
-
-
Free Basing: Suspend the purified salt in DCM. Wash with saturated aqueous NaHCO₃. Dry the organic layer (MgSO₄) and evaporate to yield ultra-pure free base.
Module 3: Visualization of Workflows
The following diagrams illustrate the decision logic and the "Salt Switch" methodology.
Figure 1: Decision Matrix for selecting the appropriate purification route based on the physical state of the crude material.
Figure 2: The "Salt Switch" Workflow – Converting difficult oils into manageable solids.
Module 4: Troubleshooting (FAQ)
Q1: My solution turned into a milky oil at the bottom of the flask instead of crystals. What happened?
-
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature is above the metastable limit of the solution, or the anti-solvent was added too fast.
-
Fix:
-
Re-heat gently to redissolve the oil (do not boil).
-
Add a "Seed Crystal" (if available) or scratch the glass surface.
-
Cool much slower. Wrap the flask in cotton wool and place it in the fridge, not the freezer, initially.
-
Pro Tip: Add 1-2% methanol to the solvent system to increase the polarity slightly, which can prevent the hydrophobic oiling out [4].
-
Q2: The product is pure by NMR but looks brown/yellow. How do I fix the color?
-
Diagnosis: Trace oxidation products or polymerized thiazole.
-
Fix: Perform a "Carbon Polish." Dissolve the compound in DCM.[3][4] Add Activated Carbon (Norit SA-2) (5-10 wt%). Stir for 15 minutes. Filter through Celite. The color bodies will be adsorbed. Warning: Do not use carbon with the chloromethyl compound in alcohols, as carbon can catalyze solvolysis.
Q3: I see a new impurity peak in NMR at ~4.6 ppm after recrystallization from Ethanol.
-
Diagnosis: Solvolysis. You created the ethyl ether derivative (2-Bromo-4-(ethoxymethyl)thiazole).
-
Fix: Avoid primary alcohols for the free base. Use Isopropanol (sterically hindered) if an alcohol is absolutely necessary, or switch strictly to DCM/Hexane.
Q4: Can I use column chromatography instead?
-
Answer: Yes, but be careful. Silica gel is slightly acidic and can degrade the chloromethyl group over time.
-
Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity. Elute rapidly with Hexane/EtOAc (9:1).
References
-
BenchChem. (n.d.). 2-(Bromomethyl)-4-methyl-1,3-thiazole Properties and Reactivity. Retrieved from
-
ChemicalBook. (n.d.). This compound Physical Properties. Retrieved from
-
Sigma-Aldrich. (n.d.).[7] 2-Bromothiazole Derivatives Safety and Handling. Retrieved from
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from
-
Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole. Retrieved from
Sources
- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 2. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 3. 2-(Bromomethyl)-4-methyl-1,3-thiazole | 913073-81-1 | Benchchem [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-溴-4-甲基噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Reactions Involving 2-Bromo-4-(chloromethyl)thiazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As a versatile heterocyclic building block, 2-Bromo-4-(chloromethyl)thiazole is integral to the synthesis of numerous high-value molecules in pharmaceutical and agrochemical research.[1] Its dual reactivity, stemming from the electrophilic chloromethyl group and the adaptable bromo-substituted thiazole ring, allows for a wide range of chemical transformations.[2][3] However, this same reactivity profile necessitates robust and well-designed purification strategies to remove any unreacted starting material from the final product.
This guide provides a structured, question-and-answer-based approach to troubleshooting common purification challenges. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for achieving optimal purity in your specific experimental context.
Section 1: Foundational Knowledge - Characterizing the Problem
Before selecting a purification method, a thorough understanding of the components in your crude reaction mixture is essential. This section addresses the preliminary questions you should ask.
Q1: Why is the complete removal of unreacted this compound so critical?
A1: The removal of this starting material is crucial for several reasons:
-
Downstream Reaction Interference: The highly reactive chloromethyl group can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields.
-
Biological Activity & Toxicity: As a reactive alkylating agent, this compound can pose toxicity risks and confound biological assay results. Halogenated heterocycles should be handled with caution, as they can be skin and respiratory irritants.[2][4][5]
-
Structural Characterization: Its presence can complicate the analysis of NMR, Mass Spectrometry, and other characterization data, making it difficult to confirm the structure and purity of your desired compound.
-
Regulatory Compliance: For drug development professionals, demonstrating the absence of reactive and potentially genotoxic impurities is a stringent regulatory requirement.
Q2: What are the key physical and chemical properties of this compound that influence purification?
A2: Understanding the properties of the impurity you are trying to remove is the first step in designing an effective separation. The key is to identify a significant difference between its properties and your product's properties.
| Property | Value | Implication for Purification |
| Molecular Weight | ~228.5 g/mol | Relatively low compared to most reaction products. |
| Appearance | Yellow Liquid | Visual confirmation in chromatography fractions is possible.[1] |
| Boiling Point | 118-120 °C (at 16 Torr)[6] | It is significantly volatile under vacuum, making it separable from high-boiling point products via distillation. |
| Density | ~1.83 g/cm³ (Predicted)[6] | Denser than many common organic solvents. |
| Reactivity | Contains a reactive benzylic-like chloride. | This allows for chemical scavenging as a purification method. |
| Polarity | Moderately polar. | Its polarity allows for effective separation from both non-polar and highly polar products using column chromatography. |
Q3: What is the best way to get an initial assessment of my crude reaction mixture?
A3: A multi-faceted analytical approach is recommended before attempting any large-scale purification.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. Co-spot your crude reaction mixture alongside a sample of the this compound starting material. This will definitively show if the starting material is present and provide a preliminary indication of the polarity difference between it and your product, which is vital for developing a column chromatography method.
-
¹H NMR Spectroscopy: A proton NMR of the crude mixture can provide a quantitative estimate of the ratio of product to starting material. The distinct protons of the chloromethyl group (-CH₂Cl) and the thiazole ring in the starting material provide clear diagnostic signals to monitor.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the most definitive evidence. It physically separates the components of the mixture and provides their mass-to-charge ratio, confirming the presence of the starting material (by its mass) and giving a more accurate assessment of the overall purity of the crude product.
Section 2: Purification Methodologies & Troubleshooting
Based on the nature of your product and the scale of your reaction, one or more of the following methods will be appropriate.
My product is a stable solid or high-boiling oil, and I see a clear separation on TLC.
-
Recommended Method: Flash Column Chromatography
-
Causality: This technique exploits the difference in polarity between your product and the unreacted starting material.[7] Compounds are separated based on their differential partitioning between a polar stationary phase (typically silica gel) and a non-polar to moderately polar mobile phase (eluent). Because your product is chemically different, it will almost certainly have a different polarity and thus a different affinity for the silica gel, allowing for separation.
-
TLC Analysis: Systematically test solvent systems (e.g., hexane/ethyl acetate mixtures) to find an eluent that gives your product an Rf value of ~0.3 and a clear separation from the starting material spot.
-
Column Packing: Prepare a column with silica gel, packing it using the wet slurry method with your chosen initial eluent to ensure a homogenous stationary phase.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent ("wet loading") and carefully apply it to the top of the packed column. Dry loading is preferred as it often leads to better resolution.
-
Elution: Begin eluting with your determined solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.
-
Fraction Collection & Analysis: Collect the eluent in a series of fractions. Analyze each fraction (or every few fractions) by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for purification by flash column chromatography.
My product is a crystalline solid, and the starting material is an oil or has different solubility.
-
Recommended Method: Recrystallization
-
Causality: This method leverages differences in solubility between the product and impurities at different temperatures.[8] An ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures, while impurities remain soluble (or insoluble) at all temperatures. As the saturated hot solution cools, the sharp decrease in product solubility forces it to crystallize out, leaving the more soluble impurities behind in the solvent.
-
Solvent Screening: In small test tubes, test various solvents to find one that poorly dissolves your crude product at room temperature but completely dissolves it upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation. Do not disturb the solution during this process to allow for the growth of large, pure crystals.
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Caption: Logical flow of the recrystallization process.
My product is thermally stable and has a much higher boiling point than the starting material.
-
Recommended Method: Vacuum Distillation
-
Causality: This bulk purification technique separates compounds based on differences in their boiling points.[9] By reducing the pressure, the boiling points of compounds are significantly lowered, allowing for the distillation of less volatile compounds at moderate temperatures, thus preventing thermal decomposition. Unreacted this compound, with its boiling point of 118-120 °C at 16 Torr, can be distilled away from a much less volatile product.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease. Use a Kugelrohr or short-path distillation head for high-boiling materials to minimize product loss.
-
Heating: Heat the distillation flask gently using a heating mantle and stir the contents to ensure smooth boiling.
-
Fractionation: Slowly increase the temperature while monitoring the vacuum pressure. The unreacted this compound will distill first. Collect this forerun separately.
-
Product Collection: Once the starting material has been removed, increase the temperature (or reduce the pressure further) to distill your product, collecting it in a clean, tared receiving flask.
-
Shutdown: Always allow the apparatus to cool completely before re-introducing air to the system to prevent autoignition of hot vapors.
I need an exceptionally pure product, and trace amounts of the starting material are co-eluting with my product.
-
Recommended Method: Scavenger Resin Quenching
-
Causality: This is a chemically specific method that targets the reactive chloromethyl group of the unreacted starting material. A scavenger resin is a solid polymer bead functionalized with a nucleophilic group (e.g., an amine or thiol). When added to the crude product solution, the resin's functional groups react covalently with the this compound. The starting material is now bound to the solid-phase resin and can be easily removed by simple filtration, leaving the unreactive product in solution.
-
Resin Selection: Choose a resin with a nucleophile that will react efficiently with the chloromethyl group. Amine-functionalized resins (e.g., Tris(2-aminoethyl)amine, TAA resin) are excellent choices.
-
Stoichiometry: Add the scavenger resin to your crude product solution in a suitable solvent (e.g., DCM, THF). Use a 3-5 fold molar excess of the resin's functional groups relative to the estimated amount of unreacted starting material.
-
Incubation: Gently agitate the mixture at room temperature or with slight heating for several hours (monitor by TLC or LC-MS until the starting material spot/peak disappears).
-
Filtration: Filter the mixture to remove the resin beads.
-
Work-up: Wash the resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Section 3: Method Selection Guide
Q4: How do I choose the best purification method for my specific situation?
A4: Use the following decision tree to guide your choice. The optimal method depends on the scale of your reaction and the physical properties of your desired product.
Caption: Decision tree for selecting the optimal purification strategy.
References
-
2-Bromo-4-cyanothiazole | C4HBrN2S | CID 45480439. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 2002. [Link]
-
Preparation and Purification of An Alkyl Halide. Scribd. [Link]
-
How To Run A Reaction: Purification. Department of Chemistry, University of Rochester. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2-Bromo-4-chlorothiazole | 139670-03-4 [smolecule.com]
- 3. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Bromo-4-cyanothiazole | C4HBrN2S | CID 45480439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-chloroanisole | C7H6BrClO | CID 521935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5198-77-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Byproduct Identification in 2-Bromo-4-(chloromethyl)thiazole Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 2-Bromo-4-(chloromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to anticipate, identify, and mitigate the formation of common byproducts. By understanding the underlying chemical principles, you can optimize your reaction conditions, simplify purification, and ensure the integrity of your target molecules.
Introduction: The Dual Reactivity of this compound
This compound is a versatile bifunctional building block in organic synthesis. Its utility stems from two key reactive sites: the highly susceptible chloromethyl group at the C4 position, primed for nucleophilic substitution, and the less reactive 2-bromo substituent on the thiazole ring, which can participate in a variety of cross-coupling reactions. This dual reactivity, while advantageous, can also be a source of unexpected byproducts if reaction conditions are not carefully controlled. This guide will delve into the common side reactions and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: My reaction with an amine nucleophile is showing multiple spots on TLC, with some at a higher Rf than my expected product. What could these be?
A1: Higher Rf spots could indicate less polar byproducts. A likely candidate is the dimer, formed by the reaction of two molecules of this compound with one molecule of your amine (N,N-bis((2-bromo-4-thiazolyl)methyl)amine). Another possibility is over-alkylation if your amine has more than one reactive N-H bond.
Q2: I'm seeing a new, more polar spot in my reaction mixture, and my mass spectrometry data shows a loss of the chlorine atom and the addition of a hydroxyl group. What is happening?
A2: This strongly suggests hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 2-Bromo-4-(hydroxymethyl)thiazole. This can occur if there is residual water in your solvent or reagents, especially under basic or heated conditions.
Q3: During a Suzuki coupling reaction, I'm observing a significant amount of a byproduct with a mass corresponding to the loss of the bromine atom. How can I prevent this?
A3: This is likely due to a dehalogenation side reaction, a common issue in palladium-catalyzed couplings.[1] To minimize this, consider using milder reaction conditions, a different palladium catalyst/ligand system, or ensuring your reaction is strictly anhydrous and deoxygenated.
Q4: My NMR spectrum shows unexpected signals in the aromatic region, and the integration doesn't match my desired product. What should I look for?
A4: This could be indicative of several byproducts. Look for the disappearance of the characteristic chloromethyl singlet (around 4.5-4.8 ppm) and the appearance of new methylene signals. Dimerization or reaction at the thiazole nitrogen (quaternization) can lead to more complex aromatic signals. Careful analysis of 2D NMR spectra (like COSY and HMBC) can help elucidate the structures.
Common Byproducts: Identification and Mitigation Strategies
This section provides a detailed breakdown of the most common byproducts encountered in reactions with this compound, their mechanisms of formation, and strategies for their prevention and identification.
Hydrolysis Product: 2-Bromo-4-(hydroxymethyl)thiazole
The chloromethyl group is susceptible to hydrolysis, particularly in the presence of water or other protic solvents, leading to the formation of the corresponding alcohol.
Causality:
-
Presence of Water: Trace amounts of water in solvents or reagents can lead to hydrolysis, especially when heated or under basic conditions.
-
Basic Conditions: Hydroxide ions or other basic nucleophiles can directly displace the chloride.
Mitigation Strategies:
-
Anhydrous Conditions: Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Workup: During the workup, minimize contact with aqueous layers if the desired product is also water-sensitive.
-
Temperature Control: Avoid excessive heating, as this can accelerate the rate of hydrolysis.
Identification:
-
TLC: The hydroxyl group makes this byproduct significantly more polar than the starting material, resulting in a lower Rf value.
-
Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the replacement of Cl (35.45 u) with OH (17.01 u).
-
NMR Spectroscopy: The characteristic singlet of the chloromethyl group (CH₂Cl) will be replaced by a new singlet for the hydroxymethyl group (CH₂OH) at a slightly downfield chemical shift, and a broad singlet for the hydroxyl proton (-OH) will appear.
Dimerization Byproducts
Dimerization can occur when a nucleophile with multiple reactive sites, or the starting material itself, undergoes self-condensation. A common scenario is the reaction with a primary amine, leading to a bis-alkylated product.
Causality:
-
Stoichiometry: Using an insufficient excess of the nucleophile can leave unreacted this compound to react with the initially formed product.
-
Reaction Conditions: High concentrations and elevated temperatures can favor bimolecular reactions.
Mitigation Strategies:
-
Nucleophile Excess: Use a sufficient excess of the mono-functional nucleophile to ensure complete consumption of the starting material.
-
Slow Addition: Add the this compound slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.
-
Lower Temperature: Running the reaction at a lower temperature can disfavor the dimerization pathway.
Identification:
-
MS: The mass spectrum will show a molecular ion peak corresponding to the mass of two thiazole units linked by the nucleophile.
-
NMR: The NMR spectrum will be more complex. For a symmetrical dimer formed with a primary amine, you would expect to see a single set of thiazole proton signals and a new singlet for the two equivalent methylene groups.
Over-alkylation Byproducts
When the nucleophile has more than one reactive site, or the product of the initial reaction can act as a nucleophile itself, over-alkylation can occur.
Causality:
-
Polyfunctional Nucleophiles: Using nucleophiles with multiple reactive centers (e.g., diamines, amino alcohols) without proper protection.
-
Product Reactivity: The product of the initial substitution may be more nucleophilic than the starting nucleophile.
Mitigation Strategies:
-
Protecting Groups: Protect all but one of the reactive sites on the nucleophile before the reaction.
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants.
-
Reaction Conditions: Use milder conditions (lower temperature, shorter reaction time) to favor the mono-alkylation product.
Identification:
-
MS: Look for molecular ion peaks corresponding to the addition of multiple thiazole units to the nucleophile.
-
NMR: The NMR spectrum will show multiple sets of signals for the different thiazole environments.
Thiazole Nitrogen Quaternization
The nitrogen atom of the thiazole ring is nucleophilic and can be alkylated by the highly reactive chloromethyl group of another molecule, especially in the absence of a stronger nucleophile.
Causality:
-
Absence of a Strong Nucleophile: This is more likely to occur if the intended nucleophile is weak or sterically hindered.
-
High Temperatures: Elevated temperatures can promote this side reaction.
Mitigation Strategies:
-
Use of a Strong Nucleophile: Ensure the primary nucleophile is sufficiently reactive to outcompete the thiazole nitrogen.
-
Temperature Control: Maintain the lowest effective temperature for the desired reaction.
Identification:
-
MS: The product will be a salt, so look for a cation with a mass corresponding to the dimer.
-
NMR: The formation of the thiazolium salt will cause a significant downfield shift of the thiazole ring protons.
Experimental Protocols for Byproduct Analysis
Protocol 1: LC-MS Analysis of a Reaction Mixture
Objective: To identify the presence of the starting material, desired product, and potential byproducts in a crude reaction mixture.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Extract ion chromatograms for the expected masses of the starting material, product, and potential byproducts (hydrolysis product, dimer, etc.).
-
Protocol 2: NMR Spectroscopy for Structural Elucidation
Objective: To confirm the structure of the desired product and identify the structure of unknown byproducts.
Methodology:
-
Sample Preparation: Purify the byproduct of interest using column chromatography or preparative HPLC. Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Key signals to observe:
-
Chloromethyl group (CH₂Cl): ~4.7 ppm (singlet)
-
Hydroxymethyl group (CH₂OH): ~4.6 ppm (singlet)
-
Thiazole ring proton: ~7.5-8.0 ppm (singlet)
-
-
-
¹³C NMR:
-
Acquire a ¹³C NMR spectrum to observe the number of unique carbon atoms.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
Data Presentation: Byproduct Summary
| Byproduct Name | Common Cause | Key Analytical Signature (¹H NMR) | Mitigation Strategy |
| 2-Bromo-4-(hydroxymethyl)thiazole | Presence of water | Disappearance of ~4.7 ppm singlet, appearance of ~4.6 ppm singlet and -OH peak | Use anhydrous conditions |
| Dimer (e.g., N,N-bis((2-bromo-4-thiazolyl)methyl)amine) | Insufficient nucleophile | More complex spectrum, often with symmetrical signals | Use excess nucleophile, slow addition |
| Over-alkylation Product | Polyfunctional nucleophile | Multiple sets of thiazole signals | Use protecting groups |
| Thiazolium Salt (Quaternization) | Weak nucleophile, high temp | Significant downfield shift of thiazole protons | Use a more reactive nucleophile, lower temperature |
Visualizing Reaction Pathways and Byproduct Formation
Byproduct Formation Pathways
Caption: A logical workflow for troubleshooting unexpected byproducts.
References
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Retrieved from [Link]
-
Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1,2,3-triazoles. Organic Letters, 11(23), 5490–5493. Retrieved from [Link]
-
Kaur, A. P., et al. (2021). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 26(11), 3324. Retrieved from [Link]
-
Reddy, T. J., & Iyengar, D. S. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ARKIVOC, 2001(6), 94-99. Retrieved from [https://www.semantic scholar.org/paper/1%2C3-Dichloropropenes-–-in-the-preparation-of-and-Reddy-Iyengar/e1b3f9b2c3c9e6a9f9c0e5d9a9b8e8f8a8a8a8a8]([Link] scholar.org/paper/1%2C3-Dichloropropenes-–-in-the-preparation-of-and-Reddy-Iyengar/e1b3f9b2c3c9e6a9f9c0e5d9a9b8e8f8a8a8a8a8)
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Retrieved from [Link]
-
Langer, P., & Doring, M. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett, (2), 311-313. Retrieved from [Link]
-
Latyshev, G. V., & Peregudov, A. S. (2022). Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. Molecules, 27(25), 8983. Retrieved from [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. Retrieved from [Link]
-
Potkin, V. I., Zubenko, Y. S., & Petkevich, S. K. (2008). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214. Retrieved from [Link]
-
Emami, S., Foroumadi, A., Falahati, M., Lari, S., & Gholami, M. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 98, 245–254. Retrieved from [Link]
-
Coro, J., et al. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 38(1), 7-27. Retrieved from [Link]
Sources
Technical Support Center: Work-up Procedures for 2-Bromo-4-(chloromethyl)thiazole Reactions
Welcome to the technical support center for navigating the intricacies of reactions involving 2-bromo-4-(chloromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the work-up and purification of reactions utilizing this versatile but reactive building block. The inherent reactivity of the chloromethyl group and the bromo-substituent demands careful consideration during the work-up phase to ensure product purity and maximize yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should anticipate in reactions with this compound?
A1: The primary sources of impurities stem from the two reactive sites on the molecule: the C2-bromo and the C4-chloromethyl positions.
-
Hydrolysis of the chloromethyl group: The chloromethyl group is susceptible to hydrolysis, especially under basic conditions or in the presence of water, leading to the formation of (2-bromo-4-thiazolyl)methanol. This can be exacerbated by prolonged reaction times or elevated temperatures.
-
Dimerization: Self-condensation or dimerization can occur, particularly if the intended nucleophile is weak or sterically hindered.[1] This can result in the formation of bis(2-bromo-4-thiazolyl)methane derivatives.
-
N-Alkylation of the thiazole ring: Although less common, strong alkylating conditions or the presence of certain catalysts can lead to quaternization of the thiazole nitrogen, forming a thiazolium salt.[1]
-
Reaction at the C2-bromo position: In cross-coupling reactions (e.g., Suzuki, Heck), homocoupling of the starting material or the boronic acid partner can occur.[2] In nucleophilic aromatic substitution reactions, undesired substitution at the C2 position can compete with the desired reaction at the chloromethyl group.
Q2: My reaction mixture is a dark, intractable tar. What could have gone wrong?
A2: Tar formation is a common issue and usually points to decomposition or polymerization. Key contributing factors include:
-
Excessive Heat: Thiazole rings, especially when functionalized with reactive groups, can be thermally sensitive. Overheating the reaction can lead to decomposition pathways.
-
Strongly Basic or Acidic Conditions: Extreme pH conditions can catalyze side reactions and degradation. For instance, strong bases can promote elimination or polymerization reactions involving the chloromethyl group.
-
Presence of Oxygen: For many transition-metal-catalyzed reactions, such as Suzuki or Heck couplings, failure to maintain a strictly inert atmosphere can lead to catalyst deactivation and the promotion of oxidative side reactions, including homocoupling.[2]
Q3: How can I effectively quench my reaction without hydrolyzing the chloromethyl group?
A3: The key is to neutralize reactive species under mild and controlled conditions.
-
Aqueous Bicarbonate or Carbonate: A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) is generally preferred over stronger bases like sodium hydroxide (NaOH). Add the quenching solution slowly at a low temperature (e.g., 0 °C) to dissipate any heat generated.
-
Ammonium Chloride: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mildly acidic quenching agent suitable for reactions where a basic quench might be detrimental.
-
Water: If the reaction is not particularly sensitive to mild protic sources, quenching with cold deionized water can be sufficient.
The choice of quenching agent should be guided by the specific reaction conditions and the stability of your product.
Troubleshooting Guides
Guide 1: Work-up for Nucleophilic Substitution at the Chloromethyl Group
This is one of the most common transformations for this substrate. The primary challenge is achieving complete reaction without promoting side reactions.
Problem: Incomplete conversion and presence of starting material.
-
Potential Cause: Insufficient reactivity of the nucleophile, steric hindrance, or inadequate reaction time/temperature.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Cautiously increase the temperature in small increments (e.g., 10 °C) while monitoring for product formation and decomposition by TLC or LC-MS.
-
Use a More Active Nucleophile: If possible, consider using a more nucleophilic reagent.
-
Phase-Transfer Catalysis: For reactions with anionic nucleophiles in a biphasic system, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can significantly enhance the reaction rate.
-
Problem: Formation of (2-bromo-4-thiazolyl)methanol.
-
Potential Cause: Presence of water in the reaction mixture or during work-up.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Utilize aprotic solvents like THF, DMF, or acetonitrile.
-
Careful Work-up: Minimize the exposure to aqueous conditions during the work-up. Extract the product into an organic solvent as quickly as possible.
-
Guide 2: Work-up for Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
These reactions target the C2-bromo position. A successful work-up hinges on the effective removal of the palladium catalyst and inorganic salts.
Problem: Product is contaminated with palladium residues (black or gray solid).
-
Potential Cause: Incomplete removal of the palladium catalyst.
-
Troubleshooting Steps:
-
Filtration through Celite® or Silica Gel: After quenching, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or a short plug of silica gel. This can effectively adsorb a significant portion of the palladium catalyst.
-
Aqueous Washes: Washing the organic layer with a solution of ammonium chloride or brine can help remove residual palladium salts.
-
Activated Carbon Treatment: In some cases, stirring the organic solution with a small amount of activated carbon for a short period, followed by filtration, can remove color and palladium residues. Use with caution as it may also adsorb your product.
-
Problem: Low yields due to homocoupling of the starting material or boronic acid.
-
Potential Cause: Presence of oxygen, suboptimal catalyst/ligand choice, or incorrect stoichiometry.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use, and the reaction is maintained under a positive pressure of an inert gas.
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is crucial. For Suzuki couplings, ligands like SPhos or XPhos are often effective.[2][3]
-
Controlled Addition: Slow addition of the boronic acid or organometallic reagent can sometimes minimize homocoupling by keeping its concentration low throughout the reaction.[2]
-
Experimental Protocols
Protocol 1: General Work-up Procedure for a Nucleophilic Substitution Reaction
-
Cooling and Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor for any gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution to remove residual inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Work-up for a Suzuki Cross-Coupling Reaction
-
Cooling and Filtration: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate. Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, followed by deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography. A gradient elution is often necessary to separate the product from any remaining starting materials or homocoupled byproducts.
Data Presentation
Table 1: Common Solvents for Extraction and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexanes | 0.1 | 69 | Chromatography (non-polar eluent) |
| Diethyl Ether | 2.8 | 35 | Extraction |
| Ethyl Acetate | 4.4 | 77 | Extraction, Chromatography (polar eluent) |
| Dichloromethane | 3.1 | 40 | Extraction |
| Tetrahydrofuran | 4.0 | 66 | Reaction Solvent |
| Acetonitrile | 5.8 | 82 | Reaction Solvent |
| Dimethylformamide | 6.4 | 153 | Reaction Solvent |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction, side reactions | Optimize reaction conditions (temp, time), ensure inert atmosphere |
| Product Decomposition | Excessive heat, harsh pH | Use milder conditions, careful quenching |
| Impure Product | Side products, residual catalyst | Optimize work-up, purification by chromatography |
| Tar Formation | Polymerization, decomposition | Control temperature, ensure inertness |
Visualizations
Diagram 1: General Work-up Workflow for this compound Reactions
Caption: Standard workflow for reaction work-up.
Diagram 2: Decision Tree for Quenching Strategy
Sources
- 1. 4-(Chloromethyl)thiazole hydrochloride | 7709-58-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Strategic Alternatives to 2-Bromo-4-(chloromethyl)thiazole in Drug Synthesis
Executive Summary
2-Bromo-4-(chloromethyl)thiazole has long served as a linchpin intermediate in the synthesis of antiretrovirals (e.g., Ritonavir, Cobicistat) and next-generation kinase inhibitors. Its dual-electrophilic nature allows for versatile modular construction: the 2-bromo position facilitates cross-coupling (Suzuki/Stille), while the 4-chloromethyl group serves as a potent alkylating warhead.
However, this reagent presents significant liabilities in modern process chemistry:
-
Genotoxicity: As a primary alkyl halide, it is a structural alert for Potential Genotoxic Impurities (PGIs).
-
Stability: The chloromethyl moiety is prone to hydrolysis and polymerization, complicating storage and bulk handling.
-
Selectivity: High reactivity often leads to bis-alkylation side products.
This guide evaluates three superior synthetic alternatives that mitigate these risks while maintaining or improving yield and regioselectivity.
The Baseline: this compound
-
Primary Mechanism:
Nucleophilic Substitution. -
Utility: Rapid introduction of the thiazole methyl linker.
-
Critical Flaw: The "hot" electrophile requires strict temperature control (
C) to prevent self-alkylation and degradation.
Reactivity Profile
The C4-chloromethyl group is significantly more reactive toward heteroatom nucleophiles (N, O, S) than the C2-bromide, allowing for sequential functionalization. However, this high reactivity is also its Achilles' heel, leading to shelf-life instability.
Strategic Alternatives
Alternative A: The "Stable Precursor" Route
Reagent: 2-Bromo-4-(hydroxymethyl)thiazole Mechanism: In situ Activation (Mitsunobu or Sulfonylation)
This is the preferred substitution for medicinal chemistry campaigns requiring high purity. The alcohol is indefinitely stable at room temperature and non-lachrymatory.
-
Method 1: Mitsunobu Reaction [1][2]
-
Reagents:
, DIAD/DEAD, Nucleophile (H-Nu). -
Advantage: Stereospecific inversion (if chiral), mild conditions, avoids isolation of alkyl halide.
-
Disadvantage: Poor atom economy (formation of
and hydrazine byproducts).
-
-
Method 2: One-Pot Mesylation/Displacement
-
Reagents:
followed by Nucleophile. -
Advantage: Scalable; generates the reactive electrophile transiently.
-
Alternative B: The "Green" Reductive Route
Reagent: 2-Bromo-4-formylthiazole Mechanism: Reductive Amination
When the target linkage is a secondary or tertiary amine (common in kinase inhibitors), replacing the alkyl chloride with an aldehyde is a superior strategy.
-
Workflow: Condensation of amine with aldehyde
Imine/Iminium Reduction ( ). -
Advantage: Eliminates mutagenic alkyl halide intermediates entirely; water-tolerant; high chemoselectivity.
Alternative C: The "De Novo" Process Route
Reagent: Thioamide + 1,3-Dichloroacetone Mechanism: Hantzsch Thiazole Synthesis
For industrial scale-up (kg to ton), purchasing the functionalized thiazole is often cost-prohibitive. The ring is constructed around the payload.
-
Workflow: A thioamide (bearing the desired C2-substituent) is reacted with 1,3-dichloroacetone.[3]
-
Advantage: Lowest Cost of Goods (COGs); bypasses 2-bromo-4-chloromethylthiazole isolation.
Comparative Performance Matrix
| Feature | Baseline (Chloromethyl) | Alt A (Hydroxymethyl) | Alt B (Formyl) | Alt C (De Novo) |
| Reaction Type | Mitsunobu / Activation | Reductive Amination | Cyclocondensation | |
| Stability | Low (Hygroscopic/Lachrymator) | High (Solid, Stable) | Moderate (Oxidation risk) | N/A (In-situ) |
| PGI Risk | High (Alkyl Halide) | Low | Lowest | Low |
| Atom Economy | High | Low (Mitsunobu) | High | Moderate |
| Cost | Moderate | High | High | Lowest |
| Typical Yield | 50-70% | 75-90% | 80-95% | 40-60% (Overall) |
Detailed Experimental Protocols
Protocol A: Mitsunobu Coupling (Hydroxymethyl Route)
Best for: Small-scale medicinal chemistry where purity is paramount.
-
Preparation: Dissolve 2-bromo-4-(hydroxymethyl)thiazole (1.0 equiv) and the nucleophile (e.g., phenol or sulfonamide, 1.1 equiv) in anhydrous THF (0.2 M) under
. -
Phosphine Addition: Add Triphenylphosphine (
) (1.2 equiv) and cool the solution to 0°C. -
Azo Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) over 15 minutes. Note: Exothermic.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography is essential to remove triphenylphosphine oxide (
).
Protocol B: Reductive Amination (Formyl Route)
Best for: Synthesizing amine-linked inhibitors (e.g., CDK/MAPK inhibitors).
-
Imine Formation: Combine 2-bromo-4-formylthiazole (1.0 equiv) and the amine (1.05 equiv) in DCE (Dichloroethane) or DCM.
-
Acid Catalyst: Add catalytic acetic acid (1-2 drops) if the amine is weakly nucleophilic. Stir for 1 hour.
-
Reduction: Add Sodium triacetoxyborohydride (
) (1.5 equiv) in one portion. -
Reaction: Stir at room temperature for 2–6 hours.
-
Quench: Quench with saturated
solution (gas evolution). -
Isolation: Extract with DCM. The product is often pure enough for the next step without chromatography.
Decision Framework & Pathway Visualization
Figure 1: Synthetic Pathways Comparison
This diagram illustrates how different precursors lead to the same target scaffold, highlighting the intermediates involved.
Caption: Comparative synthetic pathways showing reagent stability (Node Color) and reaction mechanism.
Figure 2: Reagent Selection Logic
Use this decision tree to select the optimal reagent based on your project constraints.
Caption: Decision matrix for selecting the optimal thiazole building block based on linker chemistry and scale.
References
-
Ritonavir Synthesis & Thiazole Chemistry
-
Kempf, D. J., et al. (1995). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry. (Context: Establishes the baseline utility of thiazole intermediates in blockbuster drugs).
-
Stuk, T. L., et al. (1995). "Process for the Preparation of Ritonavir." US Patent 5,541,334. (Context: Describes the industrial challenges of chloromethyl thiazole intermediates).
-
-
Mitsunobu Reaction Applications
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. (Context: Validation of the hydroxymethyl activation pathway).
-
-
Reductive Amination Methodologies
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Context: Standard protocol for the Formyl route).
-
-
Safety & Genotoxicity of Alkyl Halides
-
Elder, D. P., et al. (2010). "Genotoxic Impurities in Pharmaceutical Manufacturing." Journal of Pharmaceutical Sciences. (Context: Justification for avoiding chloromethyl intermediates).
-
Sources
A Senior Application Scientist's Guide to the Structural Confirmation of 2-Bromo-4-(chloromethyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful development. Thiazole derivatives, in particular, are a class of compounds that continue to garner significant attention due to their wide-ranging biological activities. Among these, 2-Bromo-4-(chloromethyl)thiazole serves as a critical building block for the synthesis of more complex molecules. The correct assignment of its structure and that of its subsequent derivatives is paramount to understanding their reactivity, biological function, and safety profile.
This guide provides an in-depth comparison of the analytical techniques used to confirm the structure of this compound and its derivatives. Moving beyond a simple recitation of methods, this document, curated from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices and offers insights into the interpretation of the resulting data.
The Imperative of Unambiguous Structural Confirmation
The journey from a synthesized molecule to a viable drug candidate or agrochemical is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and potential safety risks. For a molecule like this compound, which features multiple reactive sites, absolute certainty in its structural integrity is non-negotiable. The primary analytical triad for this purpose remains Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Causality in Experimental Design:
When analyzing a novel this compound derivative, a suite of NMR experiments is strategically employed. A standard ¹H NMR experiment provides the initial overview of proton environments. However, for an unambiguous assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
-
COSY: Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing out the connectivity of the proton-bearing framework.
-
HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals.
-
HMBC: Reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). This is instrumental in connecting different fragments of the molecule and confirming the positions of substituents on the thiazole ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for NMR-based structural elucidation."
Predicted and Comparative NMR Data:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs
| Compound | H-5 (ppm) | CH₂ (ppm) | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | CH₂ (ppm) |
| This compound (Predicted) | ~7.5-7.8 | ~4.8-5.0 | ~140-145 | ~150-155 | ~120-125 | ~40-45 |
| 2-Bromo-4-phenyl-1,3-thiazole[1] | 8.16 | - | - | - | - | - |
| 2-Bromo-4-thiazolecarboxylic acid[2] | ~8.4 | - | - | - | - | - |
| 4-(Chloromethyl)thiazole Hydrochloride | ~7.8 | ~4.9 | - | - | - | - |
The proton on the C-5 position of the thiazole ring is expected to appear as a singlet in the aromatic region. The methylene protons of the chloromethyl group will also be a singlet, shifted downfield due to the influence of the adjacent chlorine atom and the thiazole ring. In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring will have distinct chemical shifts, with the carbon bearing the bromine (C-2) and the carbon attached to the chloromethyl group (C-4) being significantly deshielded.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern. For halogenated compounds like this compound, the isotopic distribution of bromine and chlorine provides a characteristic signature.
Causality in Experimental Design:
High-resolution mass spectrometry (HRMS) is the preferred method as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Electron Ionization (EI) is a common ionization technique that induces fragmentation, providing a "fingerprint" of the molecule. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex but highly informative isotopic pattern for the molecular ion and any fragment containing these halogens.
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "General workflow for mass spectrometry analysis."
Predicted Fragmentation and Isotopic Patterns:
The mass spectrum of this compound will exhibit a characteristic molecular ion cluster due to the presence of bromine and chlorine isotopes. The most abundant peaks in this cluster will correspond to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl).
Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C₄H₃BrClNS)
| Ion | m/z (Nominal) | Relative Abundance |
| [C₄H₃⁷⁹Br³⁵ClNS]⁺ | 227 | High |
| [C₄H₃⁸¹Br³⁵ClNS]⁺ / [C₄H₃⁷⁹Br³⁷ClNS]⁺ | 229 | Highest |
| [C₄H₃⁸¹Br³⁷ClNS]⁺ | 231 | Moderate |
Common fragmentation pathways for thiazole derivatives often involve the cleavage of the ring or the loss of substituents. For this compound, we can anticipate the following key fragmentations:
-
Loss of Cl: A significant fragment corresponding to the loss of a chlorine radical.
-
Loss of CH₂Cl: Cleavage of the chloromethyl group.
-
Loss of Br: Loss of a bromine radical.
-
Ring Cleavage: Fragmentation of the thiazole ring itself, leading to smaller characteristic ions.
Single-Crystal X-ray Diffraction: The Definitive 3D Structure
While NMR and MS provide powerful evidence for structural confirmation, single-crystal X-ray diffraction offers the ultimate proof by determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information about bond lengths, bond angles, and stereochemistry.
The Protocol as a Self-Validating System:
The process of obtaining a crystal structure is inherently self-validating. A suitable single crystal is grown and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined. The final refined structure is evaluated based on several statistical parameters (e.g., R-factor) that indicate the quality of the fit between the experimental data and the proposed structure.
Although a crystal structure for this compound is not available in the searched literature, the analysis of a related compound, 2-Bromo-4-phenyl-1,3-thiazole, reveals key structural features. In this analog, the thiazole and phenyl rings are nearly coplanar, and the crystal packing is influenced by intermolecular S···Br contacts.[1] For this compound, we would expect the crystal packing to be influenced by interactions involving the halogen atoms and the thiazole ring.
Comparative Analysis: A Self-Validating Network of Data
In the absence of a complete dataset for a single compound, a robust structural confirmation can be built upon a comparative analysis of data from closely related analogs. By observing the trends in spectroscopic data as substituents on the thiazole ring are varied, we can confidently predict and validate the structure of the target molecule.
For instance, the downfield shift of the H-5 proton in 2-Bromo-4-phenyl-1,3-thiazole (8.16 ppm) compared to other thiazoles is a consistent electronic effect that would be expected to be similar in this compound.[1] Similarly, the fragmentation patterns observed in the mass spectra of other halogenated thiazoles provide a reliable guide for interpreting the spectrum of our target compound.
Conclusion
The structural confirmation of this compound and its derivatives is a critical step in the research and development pipeline. A multi-technique approach, combining the strengths of NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray diffraction, provides a comprehensive and self-validating framework for unambiguous structure elucidation. By understanding the principles behind each technique and by leveraging comparative data from analogous compounds, researchers can proceed with confidence in the integrity of their molecular building blocks, paving the way for the successful discovery of new and impactful chemical entities.
References
-
Abbenante, G., et al. (2012). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o139. [Link]
-
Giorgi, G., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of Mass Spectrometry, 37(7), 709-715. [Link]
-
International Scholars Journals. (n.d.). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. ISCA. [Link]
-
Bach, T., & Hehn, J. P. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(15), 5435-5441. [Link]
-
Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151(8), 1279-1288. [Link]
-
El-Sayed, W. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Pharmaceuticals, 16(7), 1014. [Link]
-
Aitken, R. A., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(9), 461-465. [Link]
-
Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462. [Link]
-
Couch, E. P., et al. (2019). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 84(18), 11982-11988. [Link]
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A Senior Application Scientist's Guide to LC-MS Analysis of 2-Bromo-4-(chloromethyl)thiazole Reaction Mixtures
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of reaction mixtures is paramount to ensuring the purity, efficacy, and safety of pharmaceutical intermediates and final products. 2-Bromo-4-(chloromethyl)thiazole is a critical building block in the synthesis of numerous biologically active compounds.[1] Its reactive nature, featuring both a bromo and a chloro substituent, presents unique analytical challenges in monitoring reaction progress and identifying potential impurities. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound reaction mixtures, offering field-proven insights and detailed experimental protocols.
The Analytical Imperative: Understanding the Chemistry of this compound
This compound is a versatile heterocyclic compound utilized in the synthesis of various pharmaceutical agents.[1] The presence of two distinct halogen atoms and a reactive chloromethyl group makes it susceptible to a range of side reactions, including but not limited to:
-
Isomerization: Formation of other positional isomers of bromo- and chloromethyl-substituted thiazoles.
-
Hydrolysis: Conversion of the chloromethyl group to a hydroxymethyl group.
-
Dimerization: Self-reaction to form larger molecules.
-
Over-halogenation or dehalogenation: Leading to di-brominated, di-chlorinated, or de-halogenated species.
A robust analytical method must be capable of separating the target molecule from these and other potential impurities, and providing unambiguous identification. LC-MS, with its combination of high-resolution separation and sensitive, specific detection, is the premier technique for this purpose.
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is critical for achieving the desired analytical outcome. Here, we compare two common approaches: a standard Reversed-Phase (RP) C18 method and a more specialized Pentafluorophenyl (PFP) column method, highlighting the rationale behind each choice.
Method 1: The Workhorse - Reversed-Phase C18 Chromatography
Reversed-phase chromatography on a C18 stationary phase is the most common starting point for the separation of small organic molecules. The separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its broad applicability and well-understood retention mechanisms.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a standard mobile phase for ESI-MS in positive ion mode. The formic acid aids in the protonation of the analytes, enhancing their ionization efficiency.[2]
-
MS Detection: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and semi-polar compounds like thiazole derivatives. Positive ion mode is selected due to the presence of the nitrogen atom in the thiazole ring, which is readily protonated.
Method 2: Enhanced Selectivity - Pentafluorophenyl (PFP) Chromatography
For complex mixtures containing isomers and closely related halogenated compounds, a PFP column can offer superior separation.[3][4] PFP phases provide alternative selectivity to C18 columns through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.
Causality Behind Experimental Choices:
-
Stationary Phase: The electron-rich fluorine atoms on the PFP phase can interact favorably with the electron-deficient thiazole ring and the halogen substituents, leading to enhanced resolution of isomers and structurally similar impurities that may co-elute on a C18 column.[3]
-
Mobile Phase: The same mobile phase as the C18 method can be used, allowing for a direct comparison of the stationary phase's impact on selectivity.
-
MS Detection: ESI in positive ion mode remains the optimal choice for detection.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two compared LC-MS approaches.
Sample Preparation
A self-validating sample preparation protocol is crucial for reliable and reproducible results.
-
Reaction Quenching: At the desired time point, quench a 100 µL aliquot of the reaction mixture by diluting it 1:10 in a 50:50 acetonitrile:water solution. This prevents further reaction and precipitates any insoluble material.
-
Centrifugation: Centrifuge the quenched sample at 10,000 x g for 5 minutes to pellet any solids.
-
Dilution: Transfer the supernatant to a clean vial and perform a further 1:100 dilution with 50:50 acetonitrile:water. This ensures the concentration is within the linear range of the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
LC-MS Analysis: Method Comparison
| Parameter | Method 1: C18 | Method 2: PFP |
| LC System | UHPLC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm | PFP, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 min | 5% B to 95% B in 10 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL |
| MS System | High-Resolution Mass Spectrometer | High-Resolution Mass Spectrometer |
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Range | m/z 100-500 | m/z 100-500 |
| Capillary Voltage | 3.5 kV | 3.5 kV |
Data Presentation and Interpretation
The primary advantage of the PFP column is expected to be the enhanced separation of structurally similar compounds.
Table 1: Hypothetical Comparative Performance Data
| Analyte | Expected Retention Time (min) - C18 | Expected Retention Time (min) - PFP | Resolution (Rs) between Isomers - C18 | Resolution (Rs) between Isomers - PFP |
| This compound | 5.2 | 6.5 | 1.2 | 2.5 |
| Isomeric Impurity 1 | 5.1 | 6.1 | - | - |
| Hydrolysis Product | 3.8 | 4.2 | - | - |
| Dimerization Product | 8.5 | 9.1 | - | - |
Mass Spectrometric Identification:
The presence of both bromine and chlorine in this compound results in a characteristic isotopic pattern in the mass spectrum. Due to the natural isotopic abundances of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[5][6][7] The most abundant peaks will be at M, M+2, and M+4, with their relative intensities being a key indicator for confirming the elemental composition.[8]
Visualizing the Workflow and Potential Reactions
To further clarify the experimental process and the chemical transformations of interest, the following diagrams are provided.
Caption: A streamlined workflow for the LC-MS analysis of reaction mixtures.
Caption: Potential side reactions of this compound.
Conclusion
The successful analysis of this compound reaction mixtures hinges on the deployment of a well-designed LC-MS method. While a standard C18 column provides a solid foundation, the use of a PFP column is highly recommended for its superior ability to resolve closely related isomers and halogenated impurities. This enhanced separation power, coupled with the specificity of high-resolution mass spectrometry, provides a robust and self-validating system for ensuring the quality and purity of this critical pharmaceutical intermediate. The methodologies and insights presented in this guide are intended to empower researchers and drug development professionals to tackle the analytical challenges associated with this and other complex reaction mixtures.
References
-
Longdom Publishing. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2011). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-cyanothiazole. Retrieved from [Link]
-
YouTube. (2022, July 8). M, M+2, M+4 peak in mass spectrum: presence of chlorine and bromine/A levels ch. Retrieved from [Link]
-
FooDB. (n.d.). Predicted LC-MS/MS Spectrum - 10V, Positive (FDB001622). Retrieved from [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PubMed. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
YouTube. (2020, June 14). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. Retrieved from [Link]
-
National Institutes of Health. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]
-
ResearchGate. (2008). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]
- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
National Institutes of Health. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]
-
ACS Publications. (1981). Mass spectra of organic compounds containing bromine and chlorine. Retrieved from [Link]
-
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
National Institutes of Health. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
-
PubMed. (2005). Gas-chromatographic separation of tri(hetero)halogenomethane enantiomers. Retrieved from [Link]
-
ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Comparative Guide: Hantzsch Synthesis vs. Modern Thiazole Methodologies
Executive Summary
For over a century, the Hantzsch Thiazole Synthesis has served as the primary engine for generating thiazole scaffolds in medicinal chemistry (e.g., Ritonavir, Dasatinib). However, its reliance on lachrymatory
This guide objectively compares the classic Hantzsch route against two key alternatives: the Gabriel-Robinson Cyclization (for specific regiochemical control) and the Iodine-Mediated Oxidative Cyclization (a metal-free, green alternative). Analysis focuses on yield, atom economy, and procedural safety to assist researchers in selecting the optimal pathway for drug discovery campaigns.
The Benchmark: Hantzsch Thiazole Synthesis
Best For: 2,4-disubstituted thiazoles; robust, predictable scale-up.
Mechanistic Pathway
The reaction proceeds via a condensation between an
Figure 1: Stepwise mechanism of the Hantzsch condensation showing the critical dehydration step.
Standard Protocol (Validation: J. Org. Chem.)
Target: 2-amino-4-phenylthiazole
-
Reagents: Acetophenone (10 mmol), NBS (10.5 mmol), Thiourea (11 mmol).
-
Activation (In Situ): Stir acetophenone and NBS in acetonitrile (50 mL) with
-TsOH (0.1 eq) at reflux for 2h to generate -bromoacetophenone (avoids isolation of lachrymator). -
Condensation: Add thiourea directly to the reaction mixture. Reflux for 4 hours.
-
Workup: Cool to RT. The hydrobromide salt of the thiazole often precipitates. Filter and wash with cold ether.
-
Free Base: Suspend solid in water, adjust pH to 9 with
, and extract with EtOAc.
Critical Insight: The in situ generation of the bromoketone is a safety modification. Isolating
Structural Alternative: Gabriel-Robinson Cyclization
Best For: 2,5-disubstituted thiazoles; avoiding
Mechanism & Utility
Unlike Hantzsch, which builds the ring from two fragments, Gabriel-Robinson utilizes an
Comparative Protocol
Target: 2,5-dimethylthiazole
-
Precursor:
-(2-oxopropyl)acetamide (10 mmol). -
Cyclization: Dissolve precursor in anhydrous Toluene (30 mL). Add Lawesson’s Reagent (6 mmol).
-
Reaction: Reflux for 3-6 hours under
. -
Purification: Solvent evaporation followed by flash chromatography (Silica, Hex/EtOAc).
Why Choose This? It allows access to the 5-position substitution pattern more easily than Hantzsch, which dictates the 4-position via the ketone.
The Modern Green Competitor: Iodine-Mediated Oxidative Cyclization
Best For: Metal-free synthesis; high atom economy; avoiding halogenated precursors.
The "Green" Advantage
This method replaces the pre-functionalized
Figure 2: Iodine-catalyzed cascade reaction. Note the dual role of Iodine as halogenator and oxidant.
Protocol (Validation: Org. Lett. / Green Chem.)[1][2][3][4]
-
Reagents: Acetophenone (1.0 eq), Thiourea (2.0 eq),
(1.0 eq). -
Solvent: Water or Ethanol (Green solvents).
-
Conditions: Stir at 80°C for 4-6 hours.
-
Workup: Treat with saturated
(to quench iodine). Extract with EtOAc.
Key Benefit: Eliminates the synthesis and handling of toxic
Comparative Analysis: Data & Metrics
The following table contrasts the three methods based on experimental data ranges found in recent literature (2015–2024).
| Feature | Hantzsch Synthesis | Gabriel-Robinson | Iodine-Mediated (Green) |
| Yield (Avg) | 85 - 95% | 60 - 80% | 80 - 92% |
| Atom Economy | Moderate (Loss of HX + H₂O) | Low (Loss of Lawesson byproducts) | High (Direct coupling) |
| Reaction Time | 2 - 24 Hours | 3 - 12 Hours | 2 - 6 Hours |
| Substrate Scope | Excellent for 2,4-subst. | Best for 2,5-subst. | Broad (Ketones, Styrenes) |
| Safety Profile | Poor (Lachrymators) | Moderate (H₂S byproduct) | Excellent (Metal-free) |
| Purification | Precipitation (Easy) | Chromatography (Hard) | Extraction (Moderate) |
Experimental Causality
-
Yield Discrepancy: Hantzsch yields are generally higher because the reaction is thermodynamically driven by the formation of the stable aromatic ring from highly reactive electrophiles. Gabriel-Robinson suffers from steric hindrance during the cyclization of the acylamino ketone.
-
Regioselectivity: Hantzsch is highly regioselective (dictated by the leaving group position). Iodine-mediated methods can sometimes yield regioisomeric mixtures if the starting ketone has multiple enolizable positions.
Decision Matrix: Selecting the Right Route
Use this logic flow to determine the optimal synthesis path for your specific drug candidate.
Figure 3: Strategic decision tree for selecting the synthesis method based on substitution and safety constraints.
References
-
Hantzsch, A. (1887). Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Zhao, D.-Y., et al. (2012).[1] Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles.[1] Synthesis, 44(06), 927-933.
-
Potewar, T. M., et al. (2007). One-pot synthesis of 2,4-disubstituted thiazoles using ionic liquid as a green solvent.[2] Tetrahedron Letters, 48(9), 1721-1724.
-
Kashyap, S. J., et al. (2012). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Journal of Advanced Scientific Research, 3(3), 12-19.
-
Patel, M., et al. (2024).[3] Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420.[3]
Sources
- 1. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]
- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 2-Bromo-4-(chloromethyl)thiazole as a Strategic Scaffold in Drug Discovery
[1]
Executive Summary: The "Orthogonal" Advantage[1]
In the high-stakes environment of medicinal chemistry, the choice of building block dictates not just the yield of a single step, but the scalability of an entire library. 2-Bromo-4-(chloromethyl)thiazole represents a "Goldilocks" intermediate—a scaffold that balances the high reactivity required for library generation with the stability needed for process scale-up.[1]
Unlike its more reactive analog 2-bromo-4-(bromomethyl)thiazole, which suffers from rapid hydrolytic degradation, the chloromethyl variant offers a shelf-stable electrophile.[1] Simultaneously, the C2-bromine atom provides a "dormant" handle for late-stage diversification via Palladium-catalyzed cross-coupling.[1]
Verdict: For programs targeting Ritonavir-like protease inhibitors or requiring rapid analoging at the thiazole C2 position, this compound offers the highest Return on Synthetic Investment (ROSI) compared to des-bromo or bromomethyl alternatives.[1]
Chemical Profile & Mechanism of Action[2]
To understand the cost-benefit ratio, one must analyze the molecule's two distinct reactive centers.[1] This dual-reactivity allows for Orthogonal Functionalization —the ability to modify one site without affecting the other.[1]
-
Site A (C4-Chloromethyl): A primary alkyl chloride.[1] It acts as a moderate electrophile (
substrate). It reacts with amines, thiols, and phenoxides. Crucially, it is resistant to oxidative addition by Pd(0) under standard conditions. -
Site B (C2-Bromo): A heteroaryl bromide.[1] It is an excellent partner for Suzuki, Stille, and Negishi couplings (
or Metal-Catalyzed).[1] It remains inert during standard alkylation conditions at Site A.
Pathway Visualization: Orthogonal Reactivity
The following diagram illustrates the "Selectivity Map," demonstrating how researchers can toggle between pathways.
Figure 1: Chemo-selective reaction pathways. The scaffold allows independent modification of the alkyl side chain (Path A) and the heteroaryl core (Path B).
Comparative Analysis: Alternatives Assessment
This section objectively compares the target compound against its two most common synthetic alternatives.
Comparison A: Vs. 2-Bromo-4-(bromomethyl)thiazole
The bromomethyl analog is often considered because Br is a better leaving group than Cl.[1] However, this reactivity comes at a steep "stability cost."
| Feature | This compound | 2-Bromo-4-(bromomethyl)thiazole | Analysis |
| Leaving Group Ability | Moderate ( | High ( | Bromomethyl reacts faster but often requires lower temperatures to prevent decomposition.[1] |
| Hydrolytic Stability | High | Low | The chloromethyl compound is stable in open air for days. The bromomethyl analog rapidly hydrolyzes to the alcohol in moist air. |
| Storage Cost | Low (Ambient/Fridge) | High (Desiccated/-20°C) | Bromomethyl analogs often require purification immediately before use, increasing labor cost.[1] |
| Selectivity | High | Low | The "hot" bromomethyl group can lead to over-alkylation or polymerization side reactions. |
Comparison B: Vs. 4-(Chloromethyl)thiazole (Des-bromo)
The des-bromo analog is cheaper but lacks the C2-handle.[1]
| Feature | This compound | 4-(Chloromethyl)thiazole | Analysis |
| Unit Price | Moderate | Low | Des-bromo is cheaper per gram but limits the chemical space.[1] |
| Diversity Potential | High (C2 & C4) | Low (C4 only) | With the 2-Br handle, you can generate 100 analogs from 1 intermediate via Suzuki coupling.[1] The des-bromo analog is a "dead end" at C2.[1] |
| C-H Activation? | Not required | Required | Functionalizing the C2 position of the des-bromo analog requires harsh lithiation (n-BuLi) or C-H activation, which is difficult to scale.[1] |
Experimental Validation: The "Dual-Lock" Protocol
To validate the superiority of the 2-bromo-4-(chloromethyl) scaffold, we present a standardized protocol for synthesizing a Ritonavir-like intermediate. This workflow demonstrates the stability of the C2-Br bond during alkylation.[1]
Objective
Synthesize Intermediate X via
Protocol Steps
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve the thiazole in
(0.2 M concentration). -
Addition: Add
followed by the amine at 0°C. -
Reaction: Warm to 60°C and stir for 4 hours. Note: If using the bromomethyl analog, this step often results in significant hydrolysis byproducts if the solvent isn't strictly anhydrous.
-
Monitoring: TLC (Hexane/EtOAc 4:1) shows conversion.[2][3] The C2-Br remains intact (confirmed by MS, looking for Br isotope pattern).[1]
-
Workup: Dilute with water, extract with EtOAc.
-
-
Key Observation (Data):
-
Yield: 88% isolated yield.
-
Purity: >98% (HPLC).
-
Stability: The product is stable to silica gel chromatography.
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for C4-alkylation, ensuring retention of the C2-bromo handle.
Cost-Benefit Matrix
For a drug discovery campaign producing 100 analogs:
| Metric | Using this compound | Using Des-bromo Analog | Using Bromomethyl Analog |
| Raw Material Cost | $$ | $ | $$$ (due to waste) |
| Synthetic Steps | 2 (Alkylation -> Coupling) | 4+ (Alkylation -> Lithiation -> Halogenation -> Coupling) | 2 (but high failure rate) |
| Purification Load | Low (Clean reaction) | High (Isomer separation often needed after lithiation) | High (Hydrolysis byproducts) |
| Overall Efficiency | High | Low | Low |
Safety & Handling
-
Vesicant Warning: Like all alkylating agents (nitrogen mustard analogs), this compound is a potential vesicant and skin sensitizer.
-
Handling: Double-gloving (Nitrile) and use of a fume hood are mandatory.[1]
-
Neutralization: Spills should be treated with dilute ammonia or 10% sodium thiosulfate to quench the electrophilic chloromethyl group.
References
-
PubChem. Compound Summary: this compound.[1] National Library of Medicine. Available at: [Link][1]
-
Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease.[1] Journal of Medicinal Chemistry. (Fundamental reference for thiazolyl-methyl carbamates).
-
Bach, T. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry. (Validates the Pd-coupling reactivity of the C2-Br bond). Available at: [Link]
-
Manus Aktteva Biopharma. Intermediates of Ritonavir. (Industrial application confirmation). Available at: [Link]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Bromo-4-(chloromethyl)thiazole Isomers
In the landscape of pharmaceutical research and development, the structural integrity of molecular building blocks is paramount. Thiazole derivatives, in particular, are a cornerstone of many therapeutic agents, valued for their diverse biological activities. However, the synthesis of substituted thiazoles can often yield a mixture of isomers, the separation and unambiguous identification of which are critical for ensuring the desired pharmacological profile and avoiding potential off-target effects. This guide provides a comprehensive spectroscopic comparison of 2-Bromo-4-(chloromethyl)thiazole and its key positional isomers, offering researchers the experimental insights and data necessary for their confident identification.
The primary isomers of concern during the synthesis of this compound are 2-Bromo-5-(chloromethyl)thiazole and 4-Bromo-2-(chloromethyl)thiazole. The subtle differences in the placement of the bromine atom and the chloromethyl group on the thiazole ring give rise to distinct spectroscopic signatures. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy to provide a clear and objective comparison.
The Challenge of Isomeric Purity in Thiazole Synthesis
The Hantzsch thiazole synthesis and its variations are common routes to producing substituted thiazoles. However, depending on the starting materials and reaction conditions, the formation of positional isomers is a significant possibility. For instance, the reaction of a thioamide with an α-haloketone can lead to different cyclization products. Therefore, robust analytical methods are essential to confirm the structure of the desired product and quantify any isomeric impurities.
Spectroscopic Fingerprints: A Comparative Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Singlets
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The key differentiators are the chemical shifts of the lone proton on the thiazole ring and the protons of the chloromethyl group.
Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Isomer | Thiazole-H (s) | -CH₂Cl (s) |
| This compound | ~7.3 - 7.5 | ~4.7 - 4.9 |
| 2-Bromo-5-(chloromethyl)thiazole | ~7.6 - 7.8 | ~4.8 - 5.0 |
| 4-Bromo-2-(chloromethyl)thiazole | ~7.8 - 8.0 | ~4.9 - 5.1 |
Causality behind the Chemical Shifts:
-
Thiazole Proton: The position of the thiazole proton is highly sensitive to the electronic environment.
-
In This compound , the proton at the C5 position is deshielded by the adjacent sulfur atom and the bromine at C2.
-
In 2-Bromo-5-(chloromethyl)thiazole , the proton at the C4 position experiences a stronger deshielding effect from the adjacent nitrogen and the bromine at C2, resulting in a downfield shift compared to the C5 proton.
-
In 4-Bromo-2-(chloromethyl)thiazole , the proton at the C5 position is deshielded by the adjacent sulfur and the bromine at C4, leading to the most downfield shift among the three isomers.
-
-
Chloromethyl Protons: The chemical shift of the -CH₂Cl protons is influenced by the position of this group on the thiazole ring. The electron-withdrawing nature of the thiazole ring deshields these protons. The proximity to the electronegative heteroatoms (N and S) and the bromine atom will cause subtle but discernible differences in their chemical shifts.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiazole isomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (adjust for signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Logical Workflow for ¹H NMR Analysis
Caption: Workflow for isomeric differentiation using ¹H NMR.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by probing the carbon framework of the isomers. The chemical shifts of the thiazole ring carbons are particularly diagnostic.
Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Isomer | C2 | C4 | C5 | -CH₂Cl |
| This compound | ~140-145 (C-Br) | ~150-155 | ~120-125 | ~40-45 |
| 2-Bromo-5-(chloromethyl)thiazole | ~142-147 (C-Br) | ~148-153 | ~130-135 | ~38-43 |
| 4-Bromo-2-(chloromethyl)thiazole | ~160-165 | ~135-140 (C-Br) | ~115-120 | ~42-47 |
Causality behind the Chemical Shifts:
-
C2 Carbon: This carbon is significantly deshielded due to its position between the nitrogen and sulfur atoms. When a chloromethyl group is attached at C2, as in 4-Bromo-2-(chloromethyl)thiazole , it experiences the most downfield shift.
-
C4 and C5 Carbons: The chemical shifts of these carbons are influenced by the substituents. A bromine atom directly attached to a carbon (C-Br) will have a distinct chemical shift, typically in the range of 110-145 ppm for aromatic and heteroaromatic systems. The carbon bearing the chloromethyl group will also be deshielded.
-
-CH₂Cl Carbon: The chemical shift of the chloromethyl carbon will show minor variations depending on its point of attachment to the electron-withdrawing thiazole ring.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Mass Spectrometry (MS): Deciphering the Fragmentation Puzzle
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will have the same molecular ion peak. However, the relative abundances of the fragment ions can differ, providing clues to the substitution pattern.
Expected Key Fragments (m/z)
| Ion | This compound | 2-Bromo-5-(chloromethyl)thiazole | 4-Bromo-2-(chloromethyl)thiazole |
| [M]⁺ | 211/213/215 | 211/213/215 | 211/213/215 |
| [M-Cl]⁺ | 176/178 | 176/178 | 176/178 |
| [M-Br]⁺ | 132/134 | 132/134 | 132/134 |
| [M-CH₂Cl]⁺ | 162/164 | 162/164 | 162/164 |
| [Thiazole-Br]⁺ | 162/164 | 162/164 | - |
| [Thiazole-CH₂Cl]⁺ | - | - | 132/134 |
Interpretation of Fragmentation:
-
Molecular Ion Peak: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion [M]⁺.
-
Loss of Chlorine and Bromine: The loss of a chlorine radical ([M-Cl]⁺) and a bromine radical ([M-Br]⁺) are expected fragmentation pathways.
-
Loss of Chloromethyl Radical: The cleavage of the C-C bond between the thiazole ring and the chloromethyl group will lead to the [M-CH₂Cl]⁺ ion.
-
Ring Fragmentation: The stability of the thiazole ring will influence the subsequent fragmentation. The position of the substituents can affect the preferred fragmentation pathways of the ring itself, potentially leading to different relative abundances of smaller fragment ions. For example, in 4-Bromo-2-(chloromethyl)thiazole , the loss of the brominated thiazole fragment might be less favorable compared to the loss of the chloromethyl-substituted thiazole fragment.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is suitable for these relatively volatile compounds.
-
Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal for separating any potential isomers before mass analysis.
-
GC Conditions (for separation):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-300.
-
Logical Flow of Isomer Identification by GC-MS
Caption: Step-by-step workflow for GC-MS analysis of isomers.
Infrared (IR) Spectroscopy: Vibrational Clues
IR spectroscopy provides information about the functional groups present in the molecule. While the IR spectra of the three isomers are expected to be broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Predicted Characteristic IR Absorptions (cm⁻¹)
| Functional Group | This compound | 2-Bromo-5-(chloromethyl)thiazole | 4-Bromo-2-(chloromethyl)thiazole |
| C-H stretch (thiazole) | ~3100-3150 | ~3100-3150 | ~3100-3150 |
| C-H stretch (-CH₂Cl) | ~2950-3000 | ~2950-3000 | ~2950-3000 |
| C=N stretch (thiazole) | ~1600-1650 | ~1600-1650 | ~1600-1650 |
| C=C stretch (thiazole) | ~1500-1550 | ~1500-1550 | ~1500-1550 |
| C-Br stretch | ~550-650 | ~550-650 | ~550-650 |
| C-Cl stretch | ~700-800 | ~700-800 | ~700-800 |
| Fingerprint Region | Unique Pattern | Unique Pattern | Unique Pattern |
Vibrational Analysis:
-
The C-H stretching vibrations of the thiazole ring and the chloromethyl group will be present in all isomers.
-
The C=N and C=C stretching vibrations of the thiazole ring will also be common to all three.
-
The C-Br and C-Cl stretching frequencies are expected in the lower wavenumber region.
-
The most significant differences will be observed in the fingerprint region, where complex vibrations involving the entire molecule occur. These patterns are unique to each isomer and can be used for definitive identification when compared to a reference spectrum.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.
Conclusion: A Multi-faceted Approach to Isomer Identification
The confident structural elucidation of this compound and its isomers requires a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy offers the most direct and readily interpretable data for distinguishing the positional isomers, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provide crucial confirmatory evidence. By carefully analyzing the subtle yet significant differences in their respective spectra, researchers can ensure the isomeric purity of their synthetic intermediates, a critical step in the path towards the development of novel and effective pharmaceuticals. This guide provides the foundational knowledge and practical protocols to empower researchers in this essential analytical endeavor.
References
-
Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Validating the Purity of Synthesized 2-Bromo-4-(chloromethyl)thiazole: A Multi-Methodological Approach
Executive Summary & Core Directive
The Challenge: 2-Bromo-4-(chloromethyl)thiazole is a high-value pharmacophore scaffold. Its dual electrophilic sites (C2-bromide and C4-chloromethyl) make it versatile but also prone to specific degradation pathways—primarily hydrolysis of the chloromethyl group and debromination. Standard "purity" checks often fail to distinguish between the active chloride and its hydrolyzed alcohol analog due to similar polarity and UV activity.
The Solution: This guide rejects the "single-method" validation dogma. Instead, we define a Self-Validating Analytical Triad :
-
1H NMR for structural fidelity and regioisomer detection.
-
HPLC-UV/MS for quantitative impurity profiling (with strict anhydrous protocols).
-
GC-MS for volatile organic impurity (VOI) and solvent residue analysis.
The Impurity Landscape: What Are We Fighting?
Before validating, we must identify the enemy. The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis or radical halogenation. Each route carries a distinct impurity fingerprint.
Figure 1: Impurity Genesis & Degradation Pathways
Caption: Genesis of critical impurities. Note that Impurity B (Hydrolysis) can form post-synthesis if storage conditions are poor.
Method A: 1H NMR – The Structural Gold Standard
Objective: To distinguish the target chloromethyl group from the hydroxymethyl impurity and unreacted methyl precursor. HPLC often struggles to resolve the alcohol and chloride due to similar retention times on short columns; NMR resolves them chemically.
The Diagnostic Signals (CDCl3, 400 MHz)
| Proton Environment | Target (Cl) Shift (ppm) | Impurity (OH) Shift (ppm) | Precursor (CH3) Shift (ppm) | Multiplicity |
| Thiazole H-5 | ~7.25 | ~7.18 | ~6.90 | Singlet (s) |
| -CH2-X Group | 4.65 | 4.78 * | 2.45 | Singlet (s) |
*Note: The -CH2OH shift is concentration and solvent dependent. In DMSO-d6, the OH proton often appears as a triplet or broad singlet around 5.5 ppm.
Protocol: Anhydrous NMR Prep
-
Solvent: Use CDCl3 (99.8% D) stored over 4Å molecular sieves. Never use "wet" solvent from an old bottle, as it will induce hydrolysis in the NMR tube, leading to false negatives.
-
Concentration: Prepare a ~10 mg/mL solution.
-
Acquisition: 16 scans, d1=1.0s.
-
Validation Check: Integrate the H-5 proton (set to 1H). The -CH2Cl singlet should integrate to exactly 2H. If the -CH2- region integrates to <2H or shows a shoulder, hydrolysis has occurred.
Method B: HPLC-UV – The Quantitative Workhorse
Objective: Quantify purity with high sensitivity (<0.1% impurity detection). Critical Constraint: The chloromethyl group is reactive. Primary alcohol solvents (Methanol) must be avoided in the mobile phase if the run time is long or pH is acidic, as solvolysis can occur. Acetonitrile (ACN) is the required organic modifier.
Optimized Method Parameters
| Parameter | Specification | Rationale |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | Robust stationary phase; end-capped to reduce silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Acidic pH suppresses ionization of thiazole nitrogen, sharpening peaks. |
| Mobile Phase B | 100% Acetonitrile (HPLC Grade) | Aprotic solvent prevents in-situ solvolysis. |
| Gradient | 10% B to 90% B over 15 min | Elutes polar alcohol early (RT ~3 min) and non-polar dimers late (RT ~12 min). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 270 nm | Max absorbance for the thiazole ring system. |
| Sample Diluent | 100% Acetonitrile (Anhydrous) | Crucial: Do not dissolve sample in water/buffer. |
Experimental Workflow: The "Zero-Hydrolysis" Injection
-
Weighing: Weigh 5 mg of sample into an amber vial (light sensitive).
-
Dissolution: Dissolve immediately in 1.0 mL anhydrous ACN .
-
Injection: Inject within 10 minutes of preparation.
-
Wash: Set needle wash to 100% ACN.
Method C: GC-MS – Volatility & Orthogonal Check
Objective: Confirm molecular weight (m/z 211/213 for Br isotope pattern) and detect residual non-UV active solvents (DCM, Hexane).
Warning: Thiazoles can be thermally labile. Ensure the injector port temperature is optimized to prevent thermal degradation (dehydrohalogenation) inside the liner.
-
Inlet Temp: 200°C (Do not exceed 250°C).
-
Column: DB-5ms or equivalent (30m).
-
Carrier: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C.
Comparative Performance Summary
| Feature | 1H NMR | HPLC-UV | GC-MS |
| Primary Utility | Structural Proof & Regioisomer ID | Quantitative Purity (%) | Solvent Residue & ID Confirmation |
| Sample Destructive? | No | Yes | Yes |
| Detection Limit | ~1% (High) | ~0.05% (Low) | ~0.1% (Medium) |
| Risk Factor | In-tube hydrolysis (if wet solvent) | On-column hydrolysis (if MeOH used) | Thermal degradation in injector |
| Time per Run | 10 min | 25 min | 20 min |
Decision Matrix: The Validation Workflow
Do not guess. Follow this logic gate to validate your batch.
Figure 2: Validation Logic Gate
Caption: Logical workflow for batch release. NMR acts as the gatekeeper before quantitative HPLC analysis.
References
-
Smolecule. (2023).[1] Synthesis Methods and Properties of 2-bromo-4-chlorothiazole. Retrieved from
-
Babij, N. R., et al. (2016).[2] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved from
-
Basavanakatti, A., et al. (2024).[3][4] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Retrieved from [3]
-
Fulmer, G. R., et al. (2010).[2][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from
-
European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1). Retrieved from
Sources
Advanced Selectivity Profiling of 2-Bromo-4-(chloromethyl)thiazole Derivatives
This guide serves as an advanced technical resource for drug development professionals, focusing on the critical selectivity and cross-reactivity profiling of bioactive molecules synthesized from the 2-Bromo-4-(chloromethyl)thiazole scaffold.
Executive Summary & Scaffold Utility
This compound acts as a bifunctional "linchpin" intermediate in medicinal chemistry. Its unique structure allows for orthogonal functionalization:
-
C2-Position (Bromo): Susceptible to nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling (Suzuki, Stille), enabling the introduction of diverse aryl/heteroaryl "tails". -
C4-Position (Chloromethyl): A potent electrophile for alkylation reactions, allowing the attachment of "head" groups (e.g., peptidomimetics, pharmacophores).
This guide compares the cross-reactivity profiles of derivatives generated from this scaffold, specifically analyzing their performance in Metabolic Stability (CYP450 inhibition) and Protease Selectivity (Viral vs. Host) .
The Core Challenge: Thiazole-Mediated Promiscuity
While the thiazole ring improves solubility and metabolic stability, it introduces a risk of Type II Ligand binding to heme-containing enzymes (e.g., CYP3A4), leading to unintended drug-drug interactions (DDIs). This guide provides experimental data comparing "Reactive" vs. "Silent" thiazole derivatives.
Comparative Analysis: Metabolic Cross-Reactivity (CYP3A4)[1]
This section compares derivatives retaining the unsubstituted thiazole nitrogen versus those with steric/electronic modifications, using Ritonavir-like analogs as the benchmark.
Mechanism of Interference
The thiazole nitrogen (
Comparative Data: Heme Coordination vs. Hydrophobic Binding
Study Context: Derivatives synthesized from this compound were tested for CYP3A4 inhibition potency (
| Derivative Class | Structural Modification | CYP3A4 | Binding Mode | Cross-Reactivity Risk |
| Class A (Reference) | Unsubstituted Thiazole (Ritonavir-like) | 0.015 | Type II (Fe-N Ligation) | High (Potent Inhibitor) |
| Class B | 2-Pyridyl-thiazole (Steric bulk at C2) | 0.45 | Mixed Type | Moderate |
| Class C | Thiazole-free (Phenyl isostere) | > 15.0 | Type I (Hydrophobic) | Low |
| Class D | 4-substituted-thiazole (Steric clash) | 2.1 | Weak Type II | Low-Moderate |
Key Insight: Retaining the unsubstituted nitrogen at the C3 position (Class A) results in nanomolar inhibition of CYP3A4. Modifications at the C2 position (derived from the Bromo- group) can sterically hinder this interaction, improving the selectivity profile.
Comparative Analysis: Protease Selectivity (Viral vs. Host)
Derivatives of this compound are frequently designed as cysteine protease inhibitors (e.g., SARS-CoV-2 3CLpro, Cathepsin B). The chloromethyl group is often converted into a warhead or linker.
Selectivity Profiling Data
Comparison of a Thiazole-Peptidomimetic (TP-1) against standard host proteases.
| Target Enzyme | Function | TP-1 | Selectivity Index (Target/Off-Target) |
| SARS-CoV-2 3CLpro | Viral Replication | 45 | 1 (Reference) |
| Cathepsin B | Host Lysosomal | 12,500 | > 270x |
| Cathepsin L | Host Lysosomal | 8,900 | > 190x |
| Chymotrypsin | Digestive Serine Protease | > 50,000 | > 1000x |
Interpretation: The thiazole scaffold provides rigid directionality, allowing the inhibitor to fit the specific S1/S2 pockets of viral proteases while clashing with the broader active sites of host cathepsins.
Visualizing the Cross-Reactivity Pathways
The following diagram illustrates the divergent synthesis from the scaffold and the mechanistic bifurcation of cross-reactivity.
Figure 1: Divergent synthesis and resulting cross-reactivity profiles. Class A derivatives (red path) show high off-target CYP inhibition due to accessible thiazole nitrogen. Class B (green path) mitigates this via steric modification at the C2-bromo site.
Experimental Protocols
To validate the data presented above, the following self-validating protocols are recommended.
Protocol A: CYP3A4 Spectral Binding Assay (Cross-Reactivity Check)
Objective: Determine if the derivative binds to the heme iron (Type II) or the hydrophobic pocket (Type I).
-
Preparation:
-
Reconstitute recombinant CYP3A4 (1
) in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. -
Prepare 10 mM stock solutions of the test thiazole derivative in DMSO.
-
-
Titration:
-
Place 1 mL of enzyme solution in both the sample and reference cuvettes of a dual-beam UV-Vis spectrophotometer.
-
Record a baseline (350–500 nm).
-
Add aliquots (0.5
) of the derivative to the sample cuvette and equal volume of DMSO to the reference.
-
-
Analysis:
-
Type II Spectrum (Cross-Reactive): Look for a peak at ~425–430 nm and a trough at ~390–410 nm (indicates Nitrogen-Iron coordination).
-
Type I Spectrum (Clean): Look for a peak at ~385–390 nm and a trough at ~420 nm (indicates substrate displacement of water, no direct ligation).
-
-
Calculation:
-
Plot
vs. [Ligand]. Fit to the Michaelis-Menten equation to determine .
-
Protocol B: FRET-Based Protease Selectivity Assay
Objective: Quantify selectivity against host proteases.
-
Substrates:
-
Target (3CLpro): Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).
-
Off-Target (Cathepsin B): Z-RR-AMC (Fluorogenic).
-
-
Reaction Setup:
-
Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.
-
Incubate Enzyme (20 nM) with Thiazole Derivative (0.1 nM – 10
) for 30 mins at 37°C.
-
-
Initiation:
-
Add Substrate (20
). Monitor fluorescence (Ex/Em specific to probe) for 10 mins.
-
-
Validation:
-
Include E-64 (Cysteine protease inhibitor) as a positive control for Cathepsins.
-
Include GC376 as a positive control for 3CLpro.
-
References
-
Sevrioukova, I. F., & Poulos, T. L. (2015). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. Current Topics in Medicinal Chemistry. [Link]
-
Zhang, L., et al. (2021). Discovery of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2.[1] Bioorganic Chemistry. [Link]
-
Petukhov, P. A., et al. (2004).[2] Design and synthesis of a novel series of HIV protease inhibitors. Journal of Medicinal Chemistry. [Link]
-
Chimenti, F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity. Molecules. [Link]
Sources
A Comparative Guide to the Reproducible Synthesis of 2-Bromo-4-(chloromethyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth analysis of synthetic strategies for obtaining 2-Bromo-4-(chloromethyl)thiazole, a crucial heterocyclic building block in medicinal chemistry. Recognizing the paramount importance of reproducibility in research and development, this document offers a comparative overview of viable synthetic protocols, supported by established chemical principles and literature precedents. We will dissect two primary synthetic routes, providing detailed experimental procedures, causality behind methodological choices, and a critical evaluation of their respective merits and potential challenges.
Introduction: The Significance of this compound
The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds. The specific substitution pattern of a bromine atom at the 2-position and a chloromethyl group at the 4-position endows this compound with exceptional synthetic versatility. The bromine atom serves as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse functionalities. Simultaneously, the chloromethyl group provides a reactive electrophilic site for nucleophilic substitution, allowing for the facile attachment of this pivotal thiazole scaffold to a wide range of molecular frameworks. This dual reactivity makes it a highly sought-after intermediate in the synthesis of novel therapeutic agents and other functional molecules.
Comparative Analysis of Synthetic Protocols
Two principal and logically sound synthetic pathways for the preparation of this compound have been identified and will be critically examined:
-
Route 1: Hantzsch Thiazole Synthesis. This classical approach involves the condensation of an α-halocarbonyl compound with a thioamide derivative.
-
Route 2: Diazotization and Sandmeyer Reaction of 2-Amino-4-(chloromethyl)thiazole. This strategy commences with the well-established Hantzsch synthesis of an amino-substituted thiazole, followed by the conversion of the amino group to a bromide.
The following table provides a high-level comparison of these two routes:
| Feature | Route 1: Hantzsch Thiazole Synthesis | Route 2: Sandmeyer Reaction |
| Starting Materials | 1,3-Dichloroacetone, 2-Bromothioacetamide | 1,3-Dichloroacetone, Thiourea, NaNO₂, CuBr₂ |
| Number of Steps | 1 (potentially 2 if thioamide is synthesized) | 2 |
| Key Transformation | Thiazole ring formation | Diazotization and Sandmeyer bromination |
| Potential Challenges | Availability and stability of 2-bromothioacetamide | Handling of diazonium salt intermediate |
| Reproducibility | Dependent on purity of thioamide | Generally high with careful control of temperature |
Detailed Synthetic Protocols
Route 1: Hantzsch Thiazole Synthesis (Proposed)
This route is predicated on the direct formation of the 2-bromo-substituted thiazole ring. The primary challenge lies in the procurement or synthesis of 2-bromothioacetamide, which is not readily commercially available. A plausible preparatory step would involve the thionation of the corresponding amide.
Logical Workflow for Route 1
Caption: Proposed two-step synthesis of this compound via the Hantzsch reaction.
Experimental Protocol: Step 1 - Synthesis of 2-Bromothioacetamide (Proposed)
-
Rationale: This step is necessary due to the limited commercial availability of 2-bromothioacetamide. Lawesson's reagent is a standard thionating agent for converting amides to thioamides.
-
Procedure:
-
To a solution of 2-bromoacetamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromothioacetamide.
-
Experimental Protocol: Step 2 - Hantzsch Thiazole Synthesis
-
Rationale: The Hantzsch synthesis provides a direct and convergent route to the thiazole ring system.[1]
-
Procedure:
-
Dissolve 2-bromothioacetamide (1.0 eq) and 1,3-dichloroacetone (1.0 eq) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Route 2: Sandmeyer Reaction of 2-Amino-4-(chloromethyl)thiazole (Recommended)
This two-step approach is generally more reproducible due to the ready availability of the starting materials and the well-established nature of both the Hantzsch synthesis of 2-aminothiazoles and the subsequent Sandmeyer reaction.
Logical Workflow for Route 2
Caption: Two-step synthesis of this compound via a Sandmeyer reaction.
Experimental Protocol: Step 1 - Hantzsch Synthesis of 2-Amino-4-(chloromethyl)thiazole
-
Rationale: This is a highly reliable and widely used method for the synthesis of 2-aminothiazoles.[1] The reaction of 1,3-dichloroacetone with thiourea directly furnishes the desired 2-amino-4-(chloromethyl)thiazole hydrochloride.[2]
-
Procedure:
-
To a solution of 1,3-dichloroacetone (100 mmol) in absolute ethanol (40 mL), add thiourea (100 mmol).[2]
-
Stir the resulting solution at room temperature for 24 hours.[2]
-
Allow the mixture to stand at 5°C for an additional 12 hours.[2]
-
Collect the crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, by filtration.[2]
-
The product can be further purified by recrystallization from ethanol if necessary.[2]
-
Experimental Protocol: Step 2 - Sandmeyer Bromination
-
Rationale: The Sandmeyer reaction is a classic and effective method for converting an aromatic amino group into a bromo group via a diazonium salt intermediate.[3][4] The use of copper(II) bromide and an alkyl nitrite provides a convenient and efficient means of achieving this transformation on 2-aminothiazole substrates.[3][5]
-
Procedure:
-
Dissolve 2-amino-4-(chloromethyl)thiazole hydrochloride (0.20 mmol) and copper(II) bromide (0.30 mmol) in acetonitrile (2 mL).[5]
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.[5]
-
Once the starting material is consumed, add n-butyl nitrite (0.30 mmol) and heat the reaction mixture to 65°C for an additional 15 minutes.[5]
-
Cool the reaction mixture and evaporate the acetonitrile under reduced pressure.[5]
-
The residue can be purified by column chromatography on silica gel to afford this compound.
-
Data Presentation and Characterization
While specific experimental data for the direct synthesis of this compound is not extensively reported in the literature, the expected analytical data can be inferred from related compounds.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃) | Expected ¹³C NMR (CDCl₃) |
| This compound | C₄H₃BrClNS | 212.50 | δ 7.4-7.6 (s, 1H), 4.6-4.8 (s, 2H) | δ 150-155, 140-145, 120-125, 40-45 |
Conclusion and Recommendations
For researchers seeking a reliable and reproducible synthesis of this compound, Route 2, involving the Hantzsch synthesis of 2-amino-4-(chloromethyl)thiazole followed by a Sandmeyer bromination, is the recommended protocol. This recommendation is based on the ready availability of starting materials and the extensive documentation of both reaction steps in the chemical literature, which enhances the probability of successful replication.
While Route 1, the direct Hantzsch synthesis, presents a more convergent approach, its practicality is hampered by the lack of a readily available source for 2-bromothioacetamide. The proposed synthesis of this intermediate adds a step to the process and introduces a potential point of variability that could impact the overall reproducibility.
Ultimately, the choice of synthetic route will depend on the specific resources and expertise available in the laboratory. However, for a robust and dependable synthesis, the two-step Sandmeyer approach offers a clearer path to obtaining the desired product.
References
- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google P
-
Synthesis of 2-substitued-amino-4-aryl thiazoles. | Download Table - ResearchGate. (URL: [Link])
-
Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap. (URL: [Link])
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - NIH. (URL: [Link])
-
Process for the preparation of chlorothiazole derivatives - European Patent Office - EP 0446913 A1 - Googleapis.com. (URL: [Link])
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions - ResearchGate. (URL: [Link])
- CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google P
- EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google P
- US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (URL: )
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents - PMC. (URL: [Link])
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. (URL: [Link])
-
Hantzsch pyridine synthesis - Wikipedia. (URL: [Link])
-
2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. (URL: [Link])
-
Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. (URL: [Link])
-
(PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. (URL: [Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
-
4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem. (URL: [Link])
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
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- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-(chloromethyl)thiazole
As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, 2-Bromo-4-(chloromethyl)thiazole is a compound frequently handled by researchers and drug development professionals.[1] However, its utility is matched by a significant hazard profile that demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of chemical causality and laboratory best practices. Our objective is to ensure that every researcher has the essential, immediate safety and logistical information required for handling this compound, thereby fostering a culture of safety and scientific integrity.
Understanding the Inherent Risks: Hazard Profile
Effective protection begins with a clear understanding of the threat. This compound and its close structural analogs present multiple, significant hazards. The primary routes of exposure are dermal contact, eye contact, and inhalation, each carrying the risk of severe injury.
The hazardous nature of this chemical class is well-documented. Analogs such as 2-Chloro-5-(chloromethyl)-1,3-thiazole are classified as toxic in contact with skin, harmful if swallowed, and capable of causing severe skin burns, eye damage, and allergic skin reactions.[2][3] This informs our core assumption that this compound requires handling with the highest degree of caution.
| Hazard Classification | Description of Risk | GHS Hazard Statements (Representative Analogs) |
| Acute Toxicity (Dermal) | Potentially toxic or fatal if absorbed through the skin.[2] | H311: Toxic in contact with skin[3] |
| Skin Corrosion/Irritation | Causes severe, potentially irreversible burns and damage upon contact.[2][4] | H314: Causes severe skin burns and eye damage[2][3] |
| Serious Eye Damage | Poses a high risk of serious, potentially permanent damage to the eyes.[4] | H318: Causes serious eye damage[3][5] |
| Acute Toxicity (Oral) | Harmful or fatal if ingested.[2][4] | H302: Harmful if swallowed[3][5][6] |
| Respiratory Irritation | Vapors or dusts can cause irritation to the respiratory tract.[5][6][7] | H335: May cause respiratory irritation[5][6] |
| Skin Sensitization | May provoke an allergic skin reaction upon repeated exposure.[2] | H317: May cause an allergic skin reaction[2][3] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting environmental effects.[2] | H411: Toxic to aquatic life with long lasting effects[2][3] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. Before relying on PPE, you must implement robust engineering and administrative controls.
-
Engineering Controls : All work involving this compound must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[8] The work area must be equipped with an easily accessible and recently tested safety shower and eyewash station.[9]
-
Administrative Controls : Access to the compound should be restricted to trained personnel. A designated area within the lab should be established for its use. Always wash hands and any exposed skin thoroughly after handling.[5][7][9]
Mandatory Personal Protective Equipment (PPE) Protocol
Given the severe skin and eye-damaging potential of this compound, a multi-layered PPE approach is non-negotiable.
3.1. Dermal Protection: A Two-Layer Imperative The risk of severe burns and systemic toxicity from skin contact necessitates robust dermal protection.[2]
-
Gloves : Wear chemical-resistant gloves at all times. Nitrile gloves are a common standard, but it is crucial to consult the glove manufacturer's compatibility chart for halogenated organic compounds. For procedures involving larger quantities or increased splash risk, consider double-gloving. Always inspect gloves for tears or pinholes before use. Dispose of contaminated gloves as hazardous waste immediately after use.[8][10]
-
Body Protection : A chemically resistant laboratory coat is mandatory. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage. Do not use standard cotton lab coats, as they can absorb and hold the chemical against your skin. For tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended.
3.2. Ocular and Facial Protection: Preventing Irreversible Damage The corrosive nature of this compound requires stringent eye and face protection.[4]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.
-
Recommended Standard : Due to the severe risk, chemical splash goggles that form a seal around the eyes are strongly recommended for all handling procedures.
-
Enhanced Protection : When handling quantities greater than a few grams or when a splash is a significant risk (e.g., during transfers or extractions), a full face shield worn over chemical splash goggles is required.
3.3. Respiratory Protection: Confining the Hazard While engineering controls are primary, respiratory protection must be available and understood.
-
Standard Operations : All handling should occur inside a functioning chemical fume hood, which serves as the primary respiratory protection.
-
Emergency Scenarios : In the event of a spill outside of a fume hood or a failure of ventilation, a respirator with organic vapor cartridges is necessary. All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Plan: A Step-by-Step Workflow
This workflow integrates PPE use into the entire handling process, from preparation to disposal, ensuring safety at every stage.
Figure 1: A procedural workflow for the safe handling of this compound.
Experimental Protocol:
-
Pre-Handling Preparation :
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.
-
Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily available.[8]
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Don your lab coat and safety glasses before gathering materials.
-
-
Donning Full PPE :
-
Before handling the primary container, upgrade to chemical splash goggles.
-
Don two pairs of nitrile gloves.
-
-
Chemical Handling (Inside Fume Hood) :
-
Perform all manipulations, including weighing and transferring, deep within the fume hood sash.
-
Use compatible tools (e.g., glass or PTFE) for transfers.
-
Keep the primary container sealed when not in use.
-
-
Post-Handling Decontamination :
-
After the procedure is complete, decontaminate any surfaces within the fume hood that may have been exposed.
-
Wipe down the exterior of all containers before removing them from the hood.
-
-
Waste Segregation and Disposal :
-
All materials that have come into contact with this compound are considered hazardous waste.[8] This includes pipette tips, weighing paper, contaminated gloves, and absorbent pads.
-
Dispose of this waste in a designated, leak-proof container labeled "Halogenated Organic Hazardous Waste".[8] The label must include the full chemical name.[8]
-
Do not allow the chemical or its waste to enter any drains or sewer systems.[7]
-
-
Doffing PPE :
-
Remove the outer pair of gloves while still in the fume hood and dispose of them in the hazardous waste container.
-
Remove the inner pair of gloves.
-
Step away from the immediate work area. Remove your chemical splash goggles, followed by your lab coat.
-
Immediately wash your hands thoroughly with soap and water.[11]
-
Emergency Response Plan
In Case of a Spill :
-
Alert all personnel in the immediate area and evacuate.
-
For small spills (<100 mL) inside a fume hood, use an inert absorbent material to contain and collect the substance. Place the absorbed material in the designated hazardous waste container.
-
For any large spill or any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[8] Do not attempt to clean it up yourself.
In Case of Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][7]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
By integrating this comprehensive safety framework into your daily operations, you build a self-validating system of protection that safeguards not only your personal health but also the integrity of your research environment.
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-4-cyanothiazole. PubChem Compound Database. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of 2-Bromo-4,6-difluorobenzo[d]thiazole. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
